Hodgkinsine

Catalog No.
S571386
CAS No.
18210-71-4
M.F
C33H38N6
M. Wt
518.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hodgkinsine

CAS Number

18210-71-4

Product Name

Hodgkinsine

IUPAC Name

(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole

Molecular Formula

C33H38N6

Molecular Weight

518.7 g/mol

InChI

InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29+,30-,31-,32-,33+/m1/s1

InChI Key

DPVWJPVYOXKFRQ-BDMNMGLZSA-N

SMILES

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C

Synonyms

hodgkinsine, hodgkinsine B

Canonical SMILES

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C

Isomeric SMILES

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@]6(CCN([C@H]6N5)C)[C@@]78CCN([C@@H]7NC9=CC=CC=C89)C

The exact mass of the compound Hodgkinsine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Experimental Evidence & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Key evidence for its activity comes from established preclinical models of pain. The following diagram illustrates the experimental workflow used to characterize its effects.

G Hodgkinsine This compound Model1 Thermal Nociception Models (e.g., Tail-flick test) This compound->Model1 Model2 Chemical Nociception Model (Capsaicin-induced pain) This compound->Model2 Mech1 Antagonism by naloxone Model1->Mech1 Mech2 Analgesic effect Model2->Mech2 Conclusion Dual Mechanism Confirmed (μ-opioid agonist & NMDA antagonist) Mech1->Conclusion Indicates opioid pathway Mech2->Conclusion Indicates NMDA pathway

The table below details the experimental findings that uncovered this dual mechanism.

Experimental Model Protocol / Treatment Key Quantitative Observation Interpretation
Thermal Nociception (e.g., Tail-flick test) [1] [2] Administration of this compound with and without the opioid antagonist naloxone. This compound induced a dose-dependent analgesic effect. This effect was reversed by naloxone [2]. Activation of opioid receptors is a key part of its mechanism.
Capsaicin-Induced Pain [1] [2] Administration of this compound following injection of capsaicin, a chemical that triggers pain. This compound showed a potent, dose-dependent analgesic activity against the pain response [2]. Antagonism of the NMDA receptor pathway is involved in its analgesia.
*In Vitro* Binding Assays [1] Evaluation of binding affinity to opioid receptors. Showed activity at μ-opioid and κ-opioid binding sites [1]. Confirms direct interaction with the opioid receptor system.

Signaling Pathways

This compound exerts its analgesic effect through a valuable dual mechanism, modulating two key pathways in pain perception.

G This compound This compound MOR μ-Opioid Receptor Activation This compound->MOR NMDA NMDA Receptor Antagonism This compound->NMDA Effect1 Reduced pain signal transmission MOR->Effect1 Effect2 Inhibition of central sensitization & wind-up phenomena NMDA->Effect2 Analgesia Effective Antinociception Effect1->Analgesia Effect2->Analgesia

Research Significance & Potential

For drug development professionals, this compound represents a compelling lead compound for several reasons:

  • Novel Dual Mechanism: Its combination of mu opioid agonist and NMDA antagonist actions in a single molecule is of significant pharmacological interest. This profile is similar to that of clinical analgesics like methadone and levorphanol, which are effective for various pain states [3]. Targeting both pathways may lead to more effective analgesia with potentially lower doses of each pharmacophore.
  • Addressing Unmet Needs: Research into this compound was motivated by the limitations of existing analgesics, particularly for chronic and neuropathic pain that responds poorly to opioids alone [1]. Its activity in the capsaicin model, which involves neurogenic inflammation and central sensitization, suggests potential for treating these difficult-to-manage pain conditions [1] [2].
  • Chemical Challenges and Opportunities: The synthesis of this compound is complicated by its multiple chiral centers, leading to many possible stereoisomers [3] [1]. Research has been undertaken to synthesize these isomers and simpler dimeric analogs (like the chimonanthines) to establish structure-activity relationships and identify the core structural features required for activity [3] [1].

Current Research Context

References

Hodgkinsine Alkaloid: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following sections provide a detailed technical profile of the hodgkinsine alkaloid, summarizing its chemical characteristics, natural sources, and pharmacological properties.

Chemical Structure and Properties

This compound is a complex, high molecular weight alkaloid composed of three pyrrolidinoindoline monomeric units [1]. Its structure features multiple chiral centers, leading to the existence of many potential stereoisomers, which has been a significant focus of synthetic and structure-activity relationship (SAR) studies [1].

Core Chemical & Physical Data

Property Description
IUPAC Name (3aR,8bR)-5,8b-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole [1]
Chemical Formula C₃₃H₃₈N₆ [1]
Molecular Mass 518.709 g·mol⁻¹ [1]
Chemical Classification Trimeric pyrrolidinoindoline alkaloid (cyclotryptamine) [1] [2]

| Key Structural Features | - Three pyrrolidinoindoline subunits

  • Multiple chiral centers
  • Complex polycyclic structure [1] |

Natural Sources and Related Alkaloids

This compound is found in specific plants from the Rubiaceae family, primarily in the genus Psychotria, and was first isolated from Hodgkinsonia frutescens [2].

Documented Natural Sources of this compound

Plant Source Family Notes
Psychotria colorata Rubiaceae A key source; used in traditional medicine for its analgesic effects [1].
Psychotria lyciiflora Rubiaceae Confirmed to contain this compound [1] [2].
Psychotria oleoides Rubiaceae A known source of this compound and related polymers [2].
Calycodendron milnei Rubiaceae This compound is found alongside higher-order polymers [2].

This compound is part of a broader class of cyclotryptamine alkaloids, which range from dimers to complex octamers [2]. Key related compounds include:

  • Dimers: Chimonanthine, calycanthine [2].
  • Trimers: this compound, calycosidine (into which this compound can transform under mild acidic conditions) [2].
  • Tetramers: Quadrigemines A, B, and C, psycholeine (may be an artifact from quadrigemine C) [2].
  • Pentamers and larger: Psychotridine, isopsychotridines A-C, vatamine, and vatamidine (polymers with six, seven, and eight units) [2].

Pharmacological Profile and Mechanism of Action

This compound has been investigated for several biological activities, with its analgesic (antinociceptive) properties being the most studied [1]. It exhibits a unique dual mechanism, which is rare among naturally occurring compounds.

Pharmacological Activities of this compound

Activity Reported Findings / Potential Mechanism
Analgesia (Antinociception) Primary researched effect; contributes to the traditional use of P. colorata [1].
Mu Opioid Receptor Agonism One component of its analgesic action, a mechanism shared with morphine [1].
NMDA Receptor Antagonism Second component of its analgesic action, a mechanism shared with ketamine [1].
Antiviral, Antibacterial, Antifungal Documented effects, though not the main focus of research [1].
Cytotoxicity Higher-order polymers (tetramers, pentamers) show strong, dose-dependent cytotoxicity on human leukemic and rat hepatoma cell lines [2].

The following diagram illustrates the dual signaling pathway responsible for this compound's analgesic effects:

G cluster_pathway_A Opioid Pathway cluster_pathway_B Glutamatergic Pathway This compound This compound MOR Mu Opioid Receptor (MOR) Activation This compound->MOR NMDA NMDA Receptor Antagonism This compound->NMDA G_i G₀/Gᵢ Protein Inhibition of Adenylate Cyclase MOR->G_i K_channel Potassium Channel Opening G_i->K_channel Ca_channel Calcium Channel Closing G_i->Ca_channel Neuron Reduced Neuronal Excitability K_channel->Neuron Hyper-polarization Ca_channel->Neuron Reduced NT Release Analgesia_A Analgesia Neuron->Analgesia_A Ca_influx Blocked Excessive Calcium Influx NMDA->Ca_influx Neuroprotection Neuroprotection & Reduced Central Sensitization Ca_influx->Neuroprotection Analgesia_B Analgesia Neuroprotection->Analgesia_B

This compound's dual analgesic mechanism targets opioid and NMDA receptor pathways.

Research and Experimental Insights

A significant body of research has focused on synthesizing this compound and its stereoisomers to elucidate its structure-activity relationships (SAR) and therapeutic potential.

Key Experimental Findings
  • Synthetic Studies: Research has successfully achieved the enantioselective total synthesis of this compound and this compound B, confirming the absolute configuration of the natural product [1]. Synthesis of all low-energy stereoisomers has been performed to assess their antinociceptive activity [1].
  • Structure-Activity Relationship (SAR): Studies indicate that the specific spatial arrangement of the trimeric structure (stereochemistry) is crucial for its potent biological activity. Synthetic derivatives and isomers have been created to probe these relationships [1].
  • Antinociceptive Assays: In vivo models, such as the formalin test in mice, have been used to evaluate the analgesic profile of this compound and its synthetic analogs [1]. One study synthesized chimonanthines and pyrrolidinoindoline-type alkaloids to assess their antinociceptive activity [1].

The general workflow for this type of pharmacological research is summarized below:

G Start 1. Plant Material Extraction A 2. Bioassay-Guided Fractionation Start->A B 3. Compound Isolation & Purification A->B C 4. Structural Elucidation (NMR, X-ray, MS) B->C D 5. Chemical Synthesis & Stereoisomer Production C->D E 6. In Vitro & In Vivo Pharmacological Testing D->E End 7. SAR Analysis & Lead Optimization E->End

General experimental workflow for this compound research from discovery to analysis.

Potential and Current Research Status

This compound represents a promising lead compound due to its unique dual mechanism, which could potentially lead to analgesics with improved efficacy and/or reduced side-effect profiles compared to single-target drugs like morphine [1].

However, several challenges remain for its development:

  • Complex Synthesis: Its intricate structure with multiple chiral centers makes synthesis difficult, though significant progress has been made [1].
  • Toxicity Considerations: While this compound itself has been studied for analgesia, related higher-order polymers in its plant sources show potent cytotoxicity [2]. This underscores the need for thorough toxicological evaluation.
  • Limited Data: Publicly available information, particularly on pharmacokinetics, chronic toxicity, and clinical studies, is very limited. The most recent primary research cited in the available literature is from 2007 [1].

Research Gaps and Future Directions

This technical guide is based on the most current information found via search. However, a key finding is that the most recent experimental data cited in these sources is from 2007 [1]. To advance the field, future research should focus on:

  • Utilizing modern synthetic and analytical techniques for further SAR studies.
  • Conducting detailed ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling.
  • Investigating its effects in chronic pain models.
  • Exploring potential synergistic effects with other analgesics.

References

Comprehensive Technical Guide: Hodgkinsine - A Pyrrolidinoindoline Trimer Alkaloid with Dual Analgesic Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Hodgkinsine is a trimeric pyrrolidinoindoline alkaloid belonging to the structurally complex class of oligomeric cyclotryptamine natural products. This compound is primarily isolated from various Psychotria species within the Rubiaceae family, particularly Psychotria colorata and related species [1] [2]. This compound represents one of the most investigated members of the oligomeric cyclotryptamine alkaloids, characterized by a unique framework of three cyclotryptamine subunits connected through specific carbon-carbon linkages [3]. The structural complexity of this compound includes multiple quaternary stereocenters at the C3a positions of each cyclotryptamine unit and characteristic C3a-C3a' and C3a-C7' linkages between subunits [3]. This intricate molecular architecture presents significant challenges for chemical synthesis, which has only been addressed through innovative synthetic strategies in recent years [3].

From a chemotaxonomic perspective, this compound and related oligomeric cyclotryptamine alkaloids are predominantly found in specific genera of the Palicoureeae and Psychotrieae tribes within the Rubiaceae family [4]. Recent taxonomic revisions have reclassified many species previously placed in the broad Psychotria genus into more precisely defined genera, allowing for better understanding of the distribution of these specialized metabolites [4]. The Rubiaceae family, to which the source plants of this compound belong, represents one of the most prolific producers of diverse alkaloid structures in the plant kingdom, with particular emphasis on indole alkaloids derived from tryptamine precursors [5]. Within this chemical landscape, this compound stands out as a representative of the oligomeric cyclotryptamine subclass, which exhibits some of the most complex molecular architectures among plant-derived specialized metabolites [3].

Table: Key Structural Characteristics of this compound

Characteristic Description
Classification Oligomeric cyclotryptamine alkaloid
Molecular Assembly Pyrrolidinoindoline trimer
Subunit Linkages C3a-C3a' and C3a-C7' connections
Stereocenters Multiple quaternary stereocenters at C3a positions
Natural Source Psychotria species (Rubiaceae family)
Structural Complexity High, with challenging carbon-carbon linkages between subunits

Chemical Structure and Properties

The molecular structure of this compound consists of three cyclotryptamine units linked through specific carbon-carbon bonds that create a complex polycyclic framework [3]. Each cyclotryptamine subunit contains the characteristic pyrrolidinoindoline motif, which incorporates a pentacyclic ring system formed by the fusion of an indole nucleus with a pyrrolidine ring [3]. The subunits are connected through C3a-C3a' linkages (connecting two cyclotryptamine units through their quaternary carbon atoms) and C3a-C7' linkages (connecting a quaternary carbon to the aromatic carbon at position 7 of another subunit) [3]. This connectivity pattern creates the trimeric assembly that defines this compound's architectural complexity and contributes to its challenging synthetic accessibility.

The absolute stereochemistry of this compound has been determined through both spectroscopic analysis and total synthesis efforts. The compound typically exists as the (-)-enantiomer in natural sources, with specific configurations at each of the stereocenters [3]. The presence of multiple quaternary stereocenters, particularly at the C3a positions of each cyclotryptamine subunit, significantly influences the three-dimensional shape and biological properties of the molecule [3]. Recent synthetic studies on related oligomeric cyclotryptamine alkaloids have revealed that the stereochemical assignment of these natural products requires sophisticated analytical techniques and correlation with synthetic materials of known configuration [3].

This compound belongs to a broader family of oligomeric cyclotryptamine alkaloids that includes dimers, trimers, tetramers, and even pentamers such as psychotridine [3]. These oligomers exhibit structural homology, with smaller oligomers often serving as substructures for larger assemblies. For example, the trimeric this compound structure constitutes a fundamental subunit in the tetrameric alkaloid (-)-quadrigemine C and the pentameric alkaloid (-)-psychotridine [3]. This structural relationship suggests potential biosynthetic connections and shared structure-activity relationships among these complex natural products. The structural complexity of this compound and related oligomeric cyclotryptamines has inspired the development of innovative synthetic methodologies, including diazene-directed fragment assembly and photoextrusion of dinitrogen, to construct these challenging molecular architectures with precise stereochemical control [3].

Biosynthesis and Natural Distribution

Biosynthetic Pathway

The biosynthesis of this compound follows the general pathway for monoterpene indole alkaloids (MIAs) in plants, which begins with the condensation of tryptamine and secologanin to form strictosidine, the universal precursor for all MIAs [4] [5]. This key reaction is catalyzed by the enzyme strictosidine synthase (STR) and represents a stereospecific Pictet-Spengler condensation that establishes the fundamental carbon framework [4]. Following this initial condensation, the pathway diverges to form the specific cyclotryptamine scaffold characteristic of this compound. While the complete biosynthetic pathway for this compound has not been fully elucidated, it is proposed to involve oxidative dimerization and subsequent trimerization of cyclotryptamine precursors through specific carbon-carbon bond formations [3].

The transformation from monomeric cyclotryptamine precursors to the oligomeric structure of this compound likely involves enzymatic oxidative coupling reactions that create the characteristic C3a-C3a' and C3a-C7' linkages between subunits [3]. These coupling reactions must proceed with high regioselectivity and stereoselectivity to generate the natural product with the correct absolute configuration at all stereocenters. The presence of this compound as a substructure in larger oligomers such as quadrigemine C and psychotridine suggests that the biosynthetic machinery responsible for creating these complex alkaloids may employ a modular assembly strategy, where smaller oligomers serve as building blocks for higher oligomers [3]. This biosynthetic hypothesis is supported by the structural relationships observed among various oligomeric cyclotryptamine alkaloids co-occurring in the same plant species.

G Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Strictosidine Strictosidine Tryptamine->Strictosidine STR Enzyme Secologanin Secologanin Secologanin->Strictosidine STR Enzyme Cyclotryptamine Cyclotryptamine Strictosidine->Cyclotryptamine Multiple Steps Dimeric Dimeric Cyclotryptamine->Dimeric Oxidative Dimerization This compound This compound Dimeric->this compound Oxidative Trimerization

Diagram: Proposed biosynthetic pathway for this compound, illustrating the key steps from primary metabolic precursors to the trimeric alkaloid structure. STR: strictosidine synthase.

Natural Distribution and Chemotaxonomy

This compound is primarily found in plant species belonging to the Rubiaceae family, specifically within the tribes Palicoureeae and Psychotrieae [4]. Recent taxonomic revisions have clarified that many species previously classified under a broad Psychotria genus actually belong to segregate genera such as Carapichea, Eumachia, and Palicourea [4]. This taxonomic precision is crucial for understanding the distribution of this compound and related alkaloids, as each genus tends to accumulate specific classes of specialized metabolites. This compound has been most frequently reported from species now classified under the genus Psychotria in the strict sense, particularly Psychotria colorata and related species [1] [2] [6].

From a chemotaxonomic perspective, the distribution of this compound follows patterns that provide insights into the evolutionary relationships within the Rubiaceae family. The Rubioideae subfamily, considered the most ancient of the three main subfamilies, produces both iridoids and indole alkaloids like this compound [5]. This diverse chemical profile contrasts with the more specialized metabolite patterns observed in the evolutionarily younger subfamilies Ixoroideae (predominantly iridoids) and Cinchonoideae (predominantly indole alkaloids) [5]. The accumulation of specific oligomeric cyclotryptamine alkaloids in particular genera suggests that the biosynthetic pathways for these compounds have evolved in a lineage-specific manner, possibly as adaptive responses to ecological pressures such as herbivory [4]. This genus-specific alkaloid accumulation provides a framework for understanding the ecological and pharmacological significance of these specialized metabolites.

Pharmacology and Mechanism of Action

Dual Mechanism of Analgesic Action

This compound exhibits a remarkable dual mechanism of action that underlies its potent antinociceptive properties. Research has demonstrated that this compound produces dose-dependent analgesia in both thermal and chemical models of nociception [1] [2] [6]. The compound's analgesic effects in thermal models are effectively reversed by the opioid antagonist naloxone, strongly suggesting the involvement of opioid receptor activation in its mechanism of action [1] [2]. This represents one arm of this compound's dual activity, indicating its ability to engage the endogenous opioid system to modulate pain perception. The reversal by naloxone specifically implicates the participation of classical opioid receptors (μ, δ, or κ subtypes) in mediating this aspect of this compound's pharmacological effects.

The second arm of this compound's mechanism involves the glutamatergic system, particularly NMDA receptors [1] [2]. This activity is evidenced by this compound's potent dose-dependent analgesic effects against capsaicin-induced pain [1] [2] [6]. Capsaicin, the active component of chili peppers, induces pain primarily through activation of the TRPV1 receptor, but its effects also involve secondary activation of NMDA receptors through central sensitization mechanisms. The ability of this compound to specifically counteract capsaicin-induced pain suggests that it interferes with this NMDA receptor-dependent pain pathway. This dual activity targeting both opioid and NMDA receptors is particularly significant from a therapeutic perspective, as these two systems play complementary roles in pain processing and modulation.

Table: Pharmacological Profile of this compound in Experimental Models

Experimental Model Observed Effect Mechanistic Interpretation Reference
Thermal Nociception Models Dose-dependent analgesia Activation of opioid receptors [1] [2]
Capsaicin-Induced Pain Potent, dose-dependent analgesia Participation of NMDA receptors [1] [2] [6]
Naloxone Challenge Reversal of analgesic effect Confirmation of opioid receptor involvement [1] [2]
Comparative Pharmacology with Related Alkaloids

This compound belongs to a family of oligomeric cyclotryptamine alkaloids that exhibit a range of intriguing biological activities beyond analgesia, including antifungal properties and cytotoxicity against human cancer cell lines [3]. The pentameric alkaloid psychotridine, which shares structural features with this compound, demonstrates a similar antinociceptive profile but appears to act primarily through a non-opioid pathway [3]. This suggests that while these structurally related alkaloids may share certain biological activities, their specific mechanisms of action can differ significantly based on their oligomeric state and specific structural features. The structure-activity relationships among these oligomeric cyclotryptamines remain an active area of investigation, with implications for drug discovery efforts.

Another structurally related compound, alstonine (a heteroyohimbine-type alkaloid from the same plant family), exhibits an antipsychotic-like profile in animal models, inhibiting amphetamine-induced lethality and apomorphine-induced stereotypy without producing catalepsy typical of classical antipsychotics [7]. Interestingly, alstonine lacks direct interaction with D₁, D₂, and 5-HT₂A receptors typically associated with antipsychotic activity [7], suggesting that these Rubiaceae-derived alkaloids may act through novel mechanisms distinct from established drug classes. This novel mechanism of action is particularly valuable for developing treatments for psychiatric disorders where current therapies have significant limitations. The diverse pharmacological activities demonstrated by this compound and related alkaloids highlight the potential of this chemical class as a source of innovative therapeutic agents for various central nervous system disorders.

G PainStimuli PainStimuli PainTransmission PainTransmission PainStimuli->PainTransmission OpioidReceptor OpioidReceptor CellularSignaling CellularSignaling OpioidReceptor->CellularSignaling NMDAReceptor NMDAReceptor NMDAReceptor->CellularSignaling CellularSignaling->PainTransmission Inhibits Analgesia Analgesia PainTransmission->Analgesia This compound This compound This compound->OpioidReceptor Activates This compound->NMDAReceptor Modulates Naloxone Naloxone Naloxone->OpioidReceptor Blocks

Diagram: Dual mechanism of this compound-induced analgesia, illustrating the compound's action on both opioid and NMDA receptor systems to inhibit pain transmission.

Experimental Protocols and Research Methods

Assessment of Antinociceptive Activity

The antinociceptive profile of this compound has been characterized using well-established preclinical pain models that evaluate different aspects of pain perception. In thermal nociception models, such as the tail-flick or hot-plate tests, animals (typically mice or rats) receive varying doses of this compound followed by assessment of latency to respond to a thermal stimulus [1] [2]. The dose-dependent analgesia observed in these models is subsequently challenged with the opioid antagonist naloxone to confirm opioid receptor involvement [1] [2]. For these experiments, naloxone is typically administered shortly before the nociceptive test at doses ranging from 1-5 mg/kg, and its ability to reverse the analgesic effect of this compound is interpreted as evidence of opioid receptor participation.

The involvement of NMDA receptors in this compound's mechanism has been demonstrated using capsaicin-induced pain models [1] [2] [6]. In these experiments, capsaicin is injected subcutaneously into the plantar surface of a rodent's paw, producing characteristic nocifensive behaviors (licking, flinching, or lifting of the injected paw). Administration of this compound prior to capsaicin challenge results in a significant reduction in these pain-related behaviors in a dose-dependent manner [1] [2]. This specific activity against capsaicin-induced pain is particularly indicative of effects on the NMDA receptor system, as capsaicin-mediated pain involves central sensitization processes dependent on NMDA receptor activation. The combination of these complementary experimental approaches provides a comprehensive assessment of a compound's analgesic properties and underlying mechanisms.

Analytical and Synthetic Methodologies

The structural characterization of this compound and related oligomeric cyclotryptamine alkaloids relies heavily on advanced spectroscopic techniques, including multidimensional NMR spectroscopy and high-resolution mass spectrometry [3]. The complete stereochemical assignment of these complex molecules often requires correlation with synthetic materials of known configuration, as demonstrated in recent total synthesis campaigns [3]. The first enantioselective total synthesis of related oligomeric cyclotryptamines has been achieved through innovative strategies such as diazene-directed assembly of enantiomerically enriched cyclotryptamine fragments [3]. This approach allows for the introduction of multiple quaternary stereocenters with complete stereochemical control, which is essential for reproducing the natural product's three-dimensional structure and biological activity.

A key transformation in the synthesis of these complex alkaloids is the photoextrusion of dinitrogen from advanced diazene intermediates, which enables the formation of multiple carbon-carbon bonds and quaternary stereocenters in a single step [3]. In this critical transformation, a tris-diazene pentamer precursor is irradiated as a thin film with 300 nm light, resulting in the cleavage of six C-N bonds, extrusion of three molecules of dinitrogen, formation of three C-C bonds, and completely stereocontrolled formation of four quaternary stereocenters [3]. This elegant synthetic approach highlights the innovative methodologies being developed to address the significant challenges posed by the complex molecular architectures of oligomeric cyclotryptamine alkaloids. Additionally, metal-catalyzed C-H amination reactions have been employed in complex settings to introduce necessary nitrogen functionality at specific positions in the molecular framework [3].

Table: Key Methodological Approaches in this compound Research

Methodology Application Technical Details Reference
Thermal Nociception Tests Assessment of opioid-mediated analgesia Tail-flick or hot-plate tests with naloxone challenge [1] [2]
Capsaicin-Induced Pain Model Evaluation of NMDA receptor-mediated effects Measurement of nocifensive behaviors after subcutaneous capsaicin [1] [2] [6]
Diazene-Directed Synthesis Construction of oligomeric cyclotryptamine framework Photoextrusion of dinitrogen to form C-C bonds and stereocenters [3]
Metal-Catalyzed C-H Amination Introduction of nitrogen functionality Rh-catalyzed or Ir-catalyzed amination in complex settings [3]

Potential Therapeutic Applications and Future Perspectives

The dual mechanism of action exhibited by this compound, targeting both opioid and NMDA receptor systems, presents significant potential for developing innovative analgesics [1] [2]. This unique pharmacological profile may offer therapeutic advantages over currently available analgesics, particularly for the treatment of chronic pain conditions where both systems play important roles. The simultaneous modulation of multiple pain pathways may result in enhanced efficacy while potentially allowing for lower doses and reduced side effects compared to single-mechanism agents. Furthermore, the involvement of NMDA receptor antagonism in this compound's activity suggests potential utility for managing neuropathic pain states, which are often resistant to conventional opioid therapy.

Beyond its analgesic properties, oligomeric cyclotryptamine alkaloids like this compound have demonstrated other potentially valuable biological activities, including cytotoxicity against human cancer cell lines [3]. The pentameric alkaloid psychotridine, structurally related to this compound, has shown inhibitory effects on aggregation of washed isolated human platelets and cytotoxicity against HTC rat hepatocellular carcinoma cells [3]. These diverse pharmacological activities highlight the potential of this alkaloid class as a source of lead compounds for various therapeutic applications. However, significant research is still needed to fully evaluate the therapeutic potential and safety profile of these compounds, including detailed assessment of their pharmacokinetic properties, metabolic stability, and potential toxicities.

Future research on this compound and related oligomeric cyclotryptamine alkaloids should focus on several key areas. First, the specific molecular targets within the opioid and NMDA receptor families need to be identified through detailed receptor binding studies and functional assays. Second, the structure-activity relationships within this alkaloid class should be systematically investigated to identify the key structural features responsible for their biological activities and to potentially optimize their therapeutic properties. The recent advances in the total synthesis of these complex molecules [3] will enable more extensive structure-activity relationship studies by providing access to natural products and analogs that are difficult to obtain from natural sources. Finally, the potential for developing this compound-based therapeutics with improved side effect profiles compared to existing analgesics represents an exciting direction for future drug discovery efforts.

Conclusion

References

hodgkinsine biological activities overview

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities of Hodgkinsine

The table below summarizes the range of biological activities reported for this compound and related oligocyclotryptamine alkaloids in the scientific literature.

Activity Reported Description / Notes Evidence Level
Analgesic Potential pain-relieving properties. Reported in literature reviews [1] [2]
Antibacterial Activity against bacterial strains. Reported in literature reviews [1] [2]
Antifungal Activity against fungal strains. Reported in literature reviews [1] [2]
Antiviral Activity against viral pathogens. Reported in literature reviews [2]
Cytotoxic Activity against human cancer cell lines. Reported as a key area of interest [1] [2]
Anticandidal Activity against Candida species. Mentioned in overview of oligocyclotryptamine activities [1]

Synthetic Methodologies and Experimental Approaches

A major focus of recent research is developing synthetic routes to produce this compound in the lab, which is crucial for enabling biological studies. The following workflow illustrates a modern, convergent strategy for its synthesis.

G Monomers Cyclotryptamine Monomers Diazene_Assembly Diazene-Directed Assembly Monomers->Diazene_Assembly Advanced_Intermediate Bis-/Tris-diazene Intermediate Diazene_Assembly->Advanced_Intermediate Photoextrusion Photoextrusion of N₂ Advanced_Intermediate->Photoextrusion Final_Alkaloid (-)-Hodgkinsine (Complex Oligomer) Photoextrusion->Final_Alkaloid

Synthetic workflow for this compound via diazene-directed assembly [1]

Key Synthetic Protocol: Diazene-Directed Fragment Assembly

This methodology enables the stereocontrolled construction of this compound's challenging quaternary stereocenters [1].

  • Core Strategy: The synthesis uses a diazene-directed assembly of intact cyclotryptamine fragments. Complex bis- and tris-diazene intermediates are first constructed, and subsequent photoextrusion of dinitrogen (N₂) leads to the stereoselective formation of the critical C3a–C3a' and C3a–C7' carbon-carbon bonds, installing the required quaternary stereogenic centers [1].
  • Key Methodological Advancement: A critical improvement was developing a direct synthesis of aryl-alkyl diazenes using electronically attenuated hydrazine-nucleophiles (e.g., methanesulfonyl hydrazide). This silver-promoted addition to C3a-bromocyclotryptamines allows for a more efficient and mild route to the essential diazene intermediates compared to previous methods [1].
  • Supplementary Techniques:
    • C–H Amination: Rh- and Ir-catalyzed C–H amination reactions are used to rapidly access C3a- and C7-functionalized cyclotryptamine monomers needed for diazene synthesis [1].
    • Oxidative Coupling: An alternative biomimetic approach involves an oxidative coupling strategy, conceptually mimicking the proposed biosynthesis where tryptamine monomers are linked via oxidative processes [2].
Key Synthetic Protocol: Catalyst-Controlled Oligomerization

An alternative, iterative strategy uses asymmetric catalysis to build the oligomeric structure [2].

  • Core Strategy: This method employs an iterative, copper-catalyzed enantioselective coupling between a nucleophilic tryptamide and an electrophilic iodonium monomer. This forges the C3a–C7' linkage with high stereocontrol. The process can be repeated to build dimeric, trimeric, and tetrameric scaffolds [2].
  • Preventing Polymerization: A key design feature is incorporating an electron-withdrawing ketoamide at the C3 position of the electrophilic monomer. This attenuates the π-nucleophilicity of the product, ensuring selective monoarylation and preventing uncontrolled polymerization [2].
  • Forming the Dimeric "Cap": For this compound, the final C3a–C3a' vicinal quaternary centers are installed via a separate dimerization step. This can be achieved through a chlorination/elimination/cyclization cascade on a pre-formed dimeric tryptamide, exclusively forming the desired pseudo-meso capped diastereomers found in the natural product [2].

The mechanism of the key copper-catalyzed coupling step in this approach can be visualized as follows:

G Tryptamide Nucleophilic Tryptamide (1) Cu_Cat Chiral Copper Catalyst Tryptamide->Cu_Cat  Coordination Iodonium Electrophilic Iodonium (2) Iodonium->Cu_Cat  Oxidative Addition Dimer Dimeric Scaffold (3) (C3a–C7' bond formed) Cu_Cat->Dimer  Reductive  Elimination

Mechanism of copper-catalyzed arylation for C3a–C7' bond formation [2]

Research Implications and Future Directions

The successful total synthesis of this compound and related alkaloids has several key implications [1] [2]:

  • Enabling Biological Studies: Reliable synthetic access to sufficient quantities of this compound is a prerequisite for thorough in vitro and in vivo pharmacological evaluation, which has been hampered by low natural abundance.
  • Generating Non-Natural Analogs: Catalyst-controlled strategies open the door to synthesizing "non-natural" stereoisomers or analogs of these alkaloids. This allows researchers to probe structure-activity relationships (SAR) and potentially optimize for specific biological activities or reduced toxicity.
  • Unraveling Biosynthesis: The synthetic strategies, particularly the oxidative coupling approaches, provide hypotheses and models for how plants might enzymatically produce these complex molecules.

References

Hodgkinsine Sources and Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information found in recent scientific literature:

Aspect Details
Primary Plant Source Plants from the Psychotria genus, specifically Psychotria malayana Jack and Psychotria colorata [1] [2].
Plant Part Used Leaves and flowers [2].
Reported Pharmacological Activity Potent analgesic (pain-relieving) activity, suspected to have an opioid-like mechanism [2].
Additional Findings In Psychotria malayana, hodgkinsine was identified as a major alkaloid through metabolomic studies. It also showed high binding affinity in molecular docking studies against the α-glucosidase enzyme, suggesting potential anti-diabetic application [1].

Workflow for Alkaloid Extraction & Analysis

Since a dedicated this compound extraction protocol was not found, the following diagram outlines a generalized workflow for extracting and analyzing alkaloids from plant material, based on common laboratory practices. You can use this as a foundational framework.

G Start Start: Dried Plant Material (e.g., Psychotria leaves) P1 Size Reduction (Grinding & Sieving) Start->P1 P2 Defatting (Use non-polar solvent like hexane) P1->P2 P3 Alkaloid Extraction (Maceration or MAE with methanol) P2->P3 P4 Liquid-Liquid Partition (Acidified water & organic solvent) P3->P4 P5 Alkaloid Recovery (Basify and extract with organic solvent) P4->P5 P6 Crude Extract Analysis (TLC, HPLC, GC-MS, NMR) P5->P6 P7 Purification (Chromatography techniques) P6->P7 End End: Isolated this compound P7->End

Generalized workflow for the extraction and isolation of alkaloids like this compound from plant material.

Methodological Considerations for Researchers

To build upon the general workflow, here are some technical insights and suggestions for developing a robust method:

  • Modern Extraction Techniques: While traditional maceration is common, techniques like Microwave-Assisted Extraction (MAE) can offer higher efficiency, shorter extraction times, and improved yield for various alkaloids [3]. Methanol is frequently reported as an effective solvent for initial alkaloid extraction [1].
  • Analytical Techniques for Identification: The identified studies used a combination of GC-MS (Gas Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to confidently identify this compound and other alkaloids in complex plant extracts [1]. These are essential tools for confirmation.
  • Activity-Guided Fractionation: Given that this compound is noted for its strong bioactivity, an activity-guided isolation approach is highly relevant. This involves tracking the analgesic or other target bioactivity throughout the fractionation process to ensure the active compound is being purified [4].
  • Handling and Stability: One study on a related Psychotria alkaloid (psychollatine) noted its stability at temperatures below 65°C [2]. While data specific to this compound is needed, this suggests controlling temperature during extraction and drying is a critical parameter to investigate.

References

Chemical Structure and Isomer Relationships

Author: Smolecule Technical Support Team. Date: February 2026

Hodgkinsine is a tri-indole pyrrolidinoindoline alkaloid built from multiple cyclotryptamine units, which creates several quaternary stereocenters that are a significant synthetic challenge [1]. Its stereochemistry is closely related to several other alkaloids.

The table below outlines the key isomers and stereochemical relationships of this compound.

Alkaloid Name Oligomeric State Key Stereochemical Relationships
This compound [2] Trimer Parent compound; can be acidically transformed into calycosidine.
Calycosidine [2] Trimer An isomer of this compound, potentially formed from it under mild acidic conditions.
Quadrigemine C [2] Tetramer A structural precursor; psycholeine is formed from it by acid treatment.
Psycholeine [2] Tetramer An isomer of Quadrigemine C, whose structure is deduced from it. May be an extraction artifact.

Biosynthetic and Synthetic Pathways

Modern synthetic strategies for these complex alkaloids focus on the convergent and stereocontrolled assembly of pre-formed cyclotryptamine subunits [1]. A key innovation is the diazene-directed assembly strategy [1] [3], where fragments are connected and photochemical dinitrogen extrusion forms critical carbon-carbon bonds and quaternary stereocenters with high selectivity [1].

The following diagram illustrates the workflow for this diazene-directed synthesis.

G MonomerSynthesis Enantioselective Synthesis of Cyclotryptamine Monomers C3aFunc C3a-Functionalization (C–H Amination) MonomerSynthesis->C3aFunc C7Func C7-Functionalization (C–H Amination) MonomerSynthesis->C7Func DiazeneCoupling Diazene-Directed Fragment Assembly C3aFunc->DiazeneCoupling C7Func->DiazeneCoupling PolyDiazene Complex Bis-/Tris-diazene Intermediate DiazeneCoupling->PolyDiazene PhotoExtrusion Photoextrusion of Dinitrogen PolyDiazene->PhotoExtrusion FinalAlkaloid Polymer Alkaloid (Multiple Quaternary Stereocenters) PhotoExtrusion->FinalAlkaloid

Synthetic workflow for oligocyclotryptamine alkaloids like this compound.

Biological Activity and Research Significance

This compound and its related polymers exhibit a range of significant biological activities [1] [2], though a lack of synthetic material has historically hampered detailed study [1].

  • Reported Activities: this compound and related compounds have shown analgesic, antibacterial, antifungal, and anticandidal properties, as well as cytotoxicity against human cancer cell lines [1]. Specific higher polymers can act as stimulators of growth hormone (GH) release in vitro [2].
  • Cellular Targets: Some tetrameric isomers, like quadrigemine C and psycholeine, are competitive inhibitors of somatostatin (SRIF) at its receptor on GH cell membranes [2]. The potency of these compounds, especially as anti-cancer agents, can be highly dependent on the number of monomer units and the specific linkages connecting them [2].

Experimental Methodology

The synthesis of this compound and related alkaloids involves highly specialized protocols. Here is a detailed methodology for the key diazene formation and coupling step [1].

  • Objective: To directly synthesize an aryl-alkyl diazene, a crucial intermediate for the stereocontrolled fragment assembly.
  • Materials:
    • Electrophile: C3a-bromocyclotryptamine (e.g., compound 21 in the literature) [1].
    • Nucleophile: Methanesulfonyl hydrazide (e.g., compound 20) [1]. Using electronically deactivated hydrazides is critical, as standard aryl hydrazines are incompatible.
    • Promoter: Silver trifluoromethanesulfonate (AgOTf) [1].
    • Solvent: Anhydrous dichloromethane (DCM) or similar inert solvent.
  • Procedure:
    • The C3a-bromocyclotryptamine and methanesulfonyl hydrazide are dissolved in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
    • Silver trifluoromethanesulfonate (AgOTf) is added to the reaction mixture at room temperature to promote electrophilic activation.
    • The reaction is stirred and monitored until completion. The hydrazide nucleophile attacks the activated C3a position.
    • The methanesulfonyl adduct spontaneously loses methanesulfinic acid, directly yielding the desired diazene product (e.g., compound 25) in a single step.
    • The reaction mixture is worked up (e.g., filtered to remove silver salts) and purified via flash column chromatography to isolate the diazene.
  • Key Technical Notes: This method is a major improvement as it avoids the need for pre-forming mixed sulfamides and subsequent oxidation, providing a more direct and efficient route [1]. The use of an attenuated hydrazide nucleophile is essential for success.

References

Strategic Overview: Diazene-Directed Assembly

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in synthesizing oligocyclotryptamine alkaloids like hodgkinsine is the controlled formation of multiple quaternary carbon stereocenters that link the cyclotryptamine monomer units. The diazene-directed strategy addresses this by using diazene compounds as reversible covalent links, allowing for the pre-organization of monomer units before the critical carbon-carbon bond-forming step.

The table below summarizes the key alkaloids successfully synthesized using this approach.

Alkaloid Name Oligomeric Class Key Structural Features Synthesized
(-)-Hodgkinsine [1] Trimer Multiple C3a–C3a' and C3a–C7' linkages
(-)-Hodgkinsine B [1] Trimer Multiple C3a–C3a' and C3a–C7' linkages
(-)-Calycosidine [1] Trimer Multiple C3a–C3a' and C3a–C7' linkages
(-)-Quadrigemine C [1] Tetramer Four quaternary stereocenters from four monomers
(-)-Psycholeine [1] Tetramer Four quaternary stereocenters from four monomers

Detailed Synthetic Protocol

The following workflow outlines the major steps for the convergent synthesis of this compound and related alkaloids, with a focus on the synthesis of the critical aryl-alkyl diazene intermediate [1].

G Start Start: Cyclotryptamine Monomer Preparation A C–H Amination (Rh- or Ir-catalyzed) Start->A B C3a-Bromination A->B C Diazene Coupling (Ag-promoted with methanesulfonyl hydrazide) B->C D Polymer Assembly (Create bis- or tris-diazene intermediate) C->D E Photolysis (Dinitrogen Extrusion & C-C Bond Formation) D->E F End: Target Alkaloid (e.g., (-)-Hodgkinsine) E->F

Key Step 1: Synthesis of Aryl-Alkyl Diazene Intermediate

This protocol describes the direct, single-step synthesis of an aryl-alkyl diazene, a crucial advancement over previous multi-step methods [1].

  • Objective: To couple a C3a-bromocyclotryptamine with an electronically deactivated hydrazine to directly form the diazene linkage.
  • Reagents:
    • C3a-bromocyclotryptamine (e.g., compound 21 from the literature [1])
    • Methanesulfonyl hydrazide (20, acts as the electronically deactivated hydrazine nucleophile) [1]
    • Silver trifluoromethanesulfonate (AgOTf) (promoter for electrophilic activation)
    • Anhydrous Dichloromethane (DCM) or Chloroform (solvent)
  • Procedure:
    • Charge a flame-dried Schlenk flask with the C3a-bromocyclotryptamine (1.0 equiv) and methanesulfonyl hydrazide (1.2-1.5 equiv) under an inert atmosphere (N₂ or Ar).
    • Add anhydrous DCM (0.05-0.1 M concentration) and cool the reaction mixture to 0°C.
    • Add silver trifluoromethanesulfonate (1.1 equiv) in one portion.
    • Allow the reaction to warm to room temperature and stir, monitoring by TLC or LC-MS until the starting material is consumed.
    • Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.
    • Concentrate the filtrate under reduced pressure.
    • Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of Hexanes/EtOAc) to obtain the pure aryl-alkyl diazene product (e.g., (±)-25) [1].
  • Notes:
    • The use of methanesulfonyl hydrazide is critical. It is stable under the reaction conditions and undergoes spontaneous loss of methanesulfinic acid after nucleophilic attack, directly yielding the diazene. Non-deactivated aryl hydrazines are ineffective [1].
    • The reaction typically proceeds in high yield (e.g., 73% for the model system) [1].
Key Step 2: Photolytic Dinitrogen Extrusion and C–C Bond Formation

This step is the key transformation that forges the challenging carbon-carbon bonds between monomer units.

  • Objective: To convert the assembled diazene precursor into the final oligomeric alkaloid by generating the C3a–C3a' and/or C3a–C7' linkages.
  • Reagent: Appropriate light source (e.g., UV lamp).
  • Procedure:
    • Dissolve the purified bis- or tris-diazene intermediate (e.g., compound 10 for the tetramer quadrigemine C) in a suitable anhydrous solvent (e.g., benzene or toluene) in a quartz reaction vessel [1].
    • Degas the solution thoroughly by purging with an inert gas or using freeze-pump-thaw cycles.
    • Irradiate the solution with UV light until the diazene intermediate is fully consumed.
    • Concentrate the reaction mixture under reduced pressure.
    • Purify the product by flash column chromatography or preparative TLC to isolate the desired oligomeric alkaloid [1].
  • Notes:
    • This photolysis step can form multiple carbon-carbon bonds and quaternary stereocenters in a single operation. For instance, in the synthesis of (-)-quadrigemine C, photoextrusion of three N₂ molecules from one intermediate simultaneously created four quaternary stereocenters [1].
    • The reaction is stereospecific, meaning the stereochemistry of the final product is dictated by the geometry of the diazene precursor, allowing for complete stereocontrol [1].

Discussion and Application Notes

The diazene-directed assembly represents a major synthetic achievement. Its primary advantage is the decoupling of monomer assembly from the critical C–C bond-forming event, providing unparalleled control over the stereochemistry of the final product [1]. This modularity allows for the synthesis of various oligomers from common advanced intermediates.

From a drug discovery perspective, this reliable synthetic access enables rigorous biological evaluation. This compound has shown promising antinociceptive (pain-blocking) activity in models of thermal and capsaicin-induced pain, with evidence suggesting involvement of both opioid and glutamate NMDA receptors [2]. Having a robust synthetic supply is crucial for further investigating its therapeutic potential and overcoming the limitations of natural extraction, such as low yields and complex mixtures [2].

Frequently Asked Questions

  • What is the main advantage of this diazene strategy over previous syntheses? It allows for the convergent, directed, and completely stereocontrolled union of pre-formed cyclotryptamine monomers. This avoids the issue of substrate bias that can plague stepwise methods and provides a unified approach to various oligomeric alkaloids [1].

  • Why is the methanesulfonyl hydrazide crucial in the protocol? Its electron-withdrawing group makes the hydrazine nitrogen less nucleophilic, preventing side reactions with the silver promoter. After attacking the activated C3a carbon, the adduct spontaneously eliminates methanesulfinic acid, directly giving the desired diazene in a single step [1].

I hope these detailed application notes and protocols are beneficial for your research. Should you require further elaboration on any specific chemical transformation, please feel free to ask.

References

Comprehensive Technical Guide: Cyclotryptamine Assembly Methodologies for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclotryptamine Alkaloids and Assembly Challenges

Cyclotryptamine alkaloids represent a significant class of natural products characterized by their complex tricyclic structures containing a hexahydropyrrolo[2,3-b]indole core framework. These compounds have attracted substantial interest from the synthetic and medicinal chemistry communities due to their diverse biological activities and architectural complexity. Found naturally in various plants, microorganisms, and marine organisms, cyclotryptamines exhibit a wide spectrum of pharmacological properties, including acetylcholinesterase inhibition, antifungal activity, and potential as neurological agents [1]. The cyclotryptamine structural motif serves as the foundational unit for more complex dimeric and oligomeric alkaloids, which present significant synthetic challenges due to their dense functionalization and presence of vicinal quaternary stereocenters [2].

The synthesis of cyclotryptamine-based natural products has long posed formidable challenges for synthetic chemists, primarily due to the need for precise stereocontrol at congested carbon centers and the requirement for efficient coupling strategies to join monomeric units. Traditional approaches to cyclotryptamine dimerization often resulted in statistical mixtures of products, poor yields, and lack of stereocontrol, particularly for heterodimeric assemblies where two different cyclotryptamine units must be joined [2]. This technical guide comprehensively details two innovative methodologies—diazene-directed assembly and solid-state photodecarbonylation—that address these historical challenges, providing researchers with robust protocols for the controlled synthesis of cyclotryptamine dimers and oligomers. These methods enable the systematic construction of complex molecular architectures that were previously inaccessible through conventional synthetic approaches, opening new avenues for medicinal chemistry and drug development programs focused on these privileged scaffolds.

Diazene-Directed Heterodimerization Assembly

Principles and Mechanism

The diazene-directed assembly method represents a groundbreaking strategy for the stereocontrolled synthesis of complex heterodimeric cyclotryptamines. This innovative approach addresses the fundamental challenge of selectively joining two different cyclotryptamine subunits at sterically congested carbon centers, a transformation that conventional synthetic methods struggled to accomplish efficiently [2]. The core innovation involves using a diazene linker as a temporary tether that directs the assembly of monomeric units before being excised under mild conditions. The process begins with the preparation of two distinct cyclotryptamine amine monomers, which are sequentially connected via a mixed sulfamide intermediate. This intermediate is then oxidized to form a labile diazene compound, which undergoes clean photolytic expulsion of dinitrogen gas to generate two carbon-centered radicals in close proximity within a solvent cage [2] [3].

The critical stereochemical outcome of the dimerization is governed by the solvent-cage effect, which ensures that the initially formed radical pair combines rapidly before diffusing apart, thereby enabling precise control over the configuration at the newly formed quaternary stereocenters [2]. This cage-controlled recombination represents a significant advantage over previous radical-based dimerization approaches, which often suffered from uncontrolled disproportionation and homodimerization side reactions. The diazene-directed method has demonstrated remarkable substrate generality, successfully joining various cyclotryptamine derivatives with different substitution patterns while maintaining complete stereocontrol at the challenging C-C bond formation sites [2]. This methodology has been extended beyond dimerization to access larger oligocyclotryptamine structures, enabling the first laboratory synthesis of natural products containing six or seven cyclotryptamine rings fused together [3].

Step-by-Step Synthesis Protocol
2.2.1 Monomer Preparation and Sulfamide Coupling
  • Starting Material Preparation: Begin with tricyclic bromide building blocks (e.g., compound (+)-1) derived from previously established enantioselective syntheses. Convert these bromides to the corresponding amines (compound (+)-7a) through sequential treatment with tin tetrachloride and trimethylsilyl azide in dichloromethane at 0°C to room temperature, followed by reduction of the resulting azide using triphenylphosphine in THF/water [2].

  • Sulfamate Salt Formation: Dissolve the purified amine monomer (e.g., 0.2 mmol scale) in anhydrous dichloromethane under inert atmosphere. Add chlorosulfonic acid (1.05 equiv) dropwise at -78°C, then warm the reaction mixture gradually to 0°C and add saturated sodium carbonate solution carefully to generate the sodium sulfamate salt (compound (+)-12). Isolate this intermediate by filtration and dry under high vacuum [2].

  • Mixed Sulfamide Formation: Activate the sulfamate salt by treatment with N-chlorosuccinimide (1.1 equiv) in DMF at 0°C to form the reactive sulfamoyl chloride (compound 13). Without purification, combine this intermediate with the second cyclotryptamine amine monomer (1.0 equiv), 4-dimethylaminopyridine (0.1 equiv), and triethylamine (2.5 equiv) in anhydrous THF. Stir the reaction at room temperature for 6-12 hours until TLC analysis confirms complete consumption of the amine. Purify the resulting mixed sulfamide (compound (+)-6b) by flash chromatography on silica gel (eluting with hexanes/ethyl acetate) to obtain the coupled product in typically 85-90% yield [2].

2.2.2 Diazene Formation and Photolytic Dimerization
  • Oxidation to Diazene: Dissolve the purified mixed sulfamide (0.15 mmol) in anhydrous tert-butanol in a flame-dried flask. Add N-chlorosuccinimide (1.2 equiv) and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine on polystyrene resin (BEMP, 1.5 equiv) sequentially at 0°C. Stir the reaction mixture in the dark for 4-6 hours while allowing it to warm to room temperature. Monitor reaction progress by TLC and UV spectroscopy (characteristic absorption at 355 nm). Purify the resulting diazene (compound 5b) by rapid flash chromatography on deactivated silica gel (eluting with toluene) to obtain the photosensitive intermediate in 60-70% yield [2].

  • Photolytic Radical Combination: Prepare a solution of the purified diazene (0.1 mmol) in degassed tert-butanol (0.005 M concentration) in a Pyrex reaction vessel. Irradiate the solution using a medium-pressure mercury vapor lamp (450 W) with a Pyrex filter while maintaining the temperature at 20°C with a water-cooled immersion well. Monitor the reaction progress by TLC and HPLC until complete consumption of the diazene is observed (typically 2-4 hours). Concentrate the reaction mixture under reduced pressure and purify the crude product by preparative TLC or flash chromatography to obtain the heterodimeric cyclotryptamine product (compound (+)-4b) in 65-75% yield [2].

Table 1: Representative Yields for Diazene-Directed Heterodimerization

Sulfamide Intermediate Diazene Yield (%) Heterodimer Product Overall Yield (%)
6b 70 4b 68
6d 80 4d 64
6e 88 4e 62
6f 83 4f 66
6g 99 4g 60
6h 91 4h 58
6i 99 4i 61
Characterization and Analysis

Successful implementation of the diazene-directed assembly can be confirmed through several analytical techniques. The intermediate diazene compounds exhibit a characteristic UV absorption at approximately 355 nm, providing a convenient method for reaction monitoring [2]. ¹H NMR spectroscopy of the diazene intermediates typically shows distinctive upfield shifts of the C3a proton signals compared to the starting sulfamides. The final heterodimeric products should be characterized by high-resolution mass spectrometry to confirm molecular composition and chiral HPLC to verify stereochemical purity. The exclusive formation of heterodimeric products without detectable homodimerization byproducts demonstrates the efficiency of the directed assembly process, with typical yields ranging from 60-75% for the photolysis step and overall yields of 50-60% from the mixed sulfamide precursors [2].

G Amine1 Amine Monomer 7 Sulfamate Sulfamate Salt 12 Amine1->Sulfamate 1. ClSO₃H 2. Na₂CO₃ Amine2 Amine Monomer 7' SulfamoylChloride Sulfamoyl Chloride 13 Sulfamate->SulfamoylChloride NCS MixedSulfamide Mixed Sulfamide 6 SulfamoylChloride->MixedSulfamide Amine 7' DMAP, Et₃N Diazene Diazene 5 MixedSulfamide->Diazene NCS, BEMP Heterodimer Heterodimer 4 Diazene->Heterodimer hv (350 nm) Δ, -N₂

Figure 1: Diazene-Directed Heterodimerization Workflow - This diagram illustrates the stepwise assembly of heterodimeric cyclotryptamines through sulfamide and diazene intermediates, culminating in photolytic C-C bond formation.

Solid-State Photodecarbonylation Approach

Principles and Mechanism

The solid-state photodecarbonylation strategy offers an alternative and complementary approach for constructing the challenging vicinal quaternary stereocenters found in dimeric cyclotryptamine alkaloids. This method exploits the crystalline environment to control the stereochemical outcome of a radical recombination process, effectively using the crystal lattice as a template to guide bond formation with precise three-dimensional control [4]. The process centers on the photochemical excitation of a diketone precursor, which undergoes Norrish type I cleavage to generate a radical pair within the constraints of the crystal matrix. The critical innovation of this approach lies in its exploitation of preorganized molecular alignment in the solid state, where the crystal lattice enforces specific dihedral angles between the breaking C-C bonds and adjacent π-systems that optimize the decarbonylation process [4].

The efficiency of the solid-state photodecarbonylation reaction is highly dependent on molecular geometry within the crystal lattice, particularly the dihedral angles between the breaking C-C bond and the nearest aromatic π-system. Optimal performance occurs when these angles approach 90°, allowing for maximum orbital overlap and stabilization of the transition state [4]. This geometric requirement explains the dramatic differences in reactivity observed between closely related substrates—for instance, ketone 19 with dihedral angles of 69° and 68° undergoes efficient decarbonylation, while ketone 18 with angles of 85° and 20° remains unreactive under identical conditions [4]. The solid-state environment not only controls stereochemistry but also enhances reaction efficiency by holding the radical intermediates in optimal orientation for combination, minimizing diffusion and disproportionation pathways that often plague solution-phase radical reactions.

Step-by-Step Synthesis Protocol
3.2.1 Ketone Substrate Preparation
  • Pyrrolidinone Synthesis: Begin with arylmalonic ester starting material (compound 12) and convert it to pyrrolidinone 13 through sequential alkylation with bromoacetonitrile followed by reductive cyclization. Methylate the nitrogen using methyl iodide and potassium carbonate in DMF to obtain compound 14 in 75-85% yield over three steps [4].

  • Divergent Synthesis of Acid Chloride and Enolate Precursors: Split the synthetic sequence into two parallel pathways. For the acid chloride pathway (compound 10), hydrolyze pyrrolidinone 14 using lithium hydroxide in THF/water, then treat the resulting carboxylic acid with oxalyl chloride (1.5 equiv) and catalytic DMF in dichloromethane. For the enolate pathway (compound 15), subject the hydrolysis product from above to thermal decarboxylation at 160°C in DMF to obtain amide 15 in 79% yield [4].

  • Ketone Formation: Generate the lithium enolate of amide 15 by treatment with lithium hexamethyldisilazide (LiHMDS, 1.1 equiv) in THF at -78°C. Slowly add a solution of acid chloride 10 (1.05 equiv) in THF and stir the reaction for 2-4 hours while gradually warming to 0°C. Quench with saturated ammonium chloride solution and extract with ethyl acetate. Purify the resulting diketone (compound 9) by recrystallization from hexanes/ethyl acetate to obtain the photodecarbonylation substrate. Characterization by X-ray crystallography is recommended to confirm the solid-state structure and assess dihedral angles [4].

3.2.2 Solid-State Photodecarbonylation and Elaboration
  • Crystal Engineering and Photolysis: Carefully recrystallize the diketone substrate to obtain high-quality single crystals suitable for solid-state photochemistry. For ketone 19, irradiate the crystalline material using a 450 W medium-pressure mercury lamp with a Pyrex filter for 24-48 hours, periodically monitoring reaction progress by FT-IR spectroscopy (disappearance of carbonyl stretch) and HPLC. Gently grind the crystals to ensure uniform exposure to light. Extract the photolyzed material with dichloromethane and concentrate to obtain the decarbonylated product [4].

  • Post-Photolysis Functionalization: Dissolve the crude photodecarbonylation product in anhydrous DMF and treat with sodium hydride (2.5 equiv) followed by methyl iodide (3.0 equiv) to effect N-methylation, producing compound 7 in 84% yield. For the critical C-N bond formation, employ a modified copper-catalyzed azidation procedure using copper(I) thiophene-2-carboxylate (20 mol%) and TMSN₃ (5.0 equiv) in dioxane at 100°C to install the bis(azide) 22. Without purification, subject the azide intermediate to reductive cyclization using lithium aluminum hydride (10 equiv) in THF at 90°C for 12 hours to affect a remarkable cascade sequence that forges the piperidinoindoline scaffold (dihydropsychotriadine, 25) [4].

Table 2: Solid-State Photodecarbonylation Substrate Optimization

Ketone Substrate Dihedral Angles Photoreactivity Product Yield Key Structural Features
9 Not reported Low <20% Initial substrate, d,l-diastereomer
18 85°, 20° Unreactive 0% Symmetrical, poor orbital alignment
19 69°, 68° High 60-70% Hemiacyl ketone, optimal geometry
21 Not reported High 65% N-Deprotected analog
Characterization and Analysis

The solid-state photodecarbonylation approach requires careful characterization at each stage. Single-crystal X-ray diffraction is essential for analyzing the substrate geometry and predicting reactivity, with particular attention to dihedral angles between the breaking bond and adjacent π-systems [4]. The photodecarbonylation progress can be monitored by FT-IR spectroscopy, observing the disappearance of the characteristic carbonyl stretches between 1700-1750 cm⁻¹. The formation of the vicinal quaternary centers in products such as 21 should be confirmed by ¹³C NMR spectroscopy, with the quaternary carbon atoms typically appearing in the 55-65 ppm region. The final piperidinoindoline structure (dihydropsychotriadine, 25) should be unequivocally characterized by X-ray crystallography to verify the successful construction of this elusive scaffold [4].

G Ketone Diketone 9 (Crystalline) RadicalPair Radical Pair 8 (Conformationally Restricted) Ketone->RadicalPair hv, Solid State Norrish Type I BrominatedProduct Brominated Product 7 RadicalPair->BrominatedProduct In-Cage Combination BisAzide Bis(azide) 22 BrominatedProduct->BisAzide Cu-catalyzed Azidation Dihydropsychotriadine Dihydropsychotriadine 25 BisAzide->Dihydropsychotriadine LiAlH₄ Reduction Cascade

Figure 2: Solid-State Photodecarbonylation Workflow - This diagram illustrates the crystal-controlled formation of vicinal quaternary centers through a radical pair intermediate, followed by elaboration to complex bis(cyclotryptamine) scaffolds.

Comparative Analysis and Applications

Performance Comparison and Method Selection

When selecting an appropriate cyclotryptamine assembly strategy, researchers must consider several factors including substrate scope, stereochemical requirements, and practical implementation. The following comparative analysis highlights the distinctive advantages and limitations of each methodology:

  • Diazene-Directed Assembly excels in solution-phase synthesis of both homodimeric and heterodimeric structures with exceptional control over stereochemistry at the newly formed C-C bond. This method offers superior functional group tolerance and has been demonstrated to work effectively with various substituted cyclotryptamine monomers. The requirement for photolysis equipment and the multi-step preparation of diazene intermediates represent practical limitations, though the excellent yields (typically 60-75% for the key bond-forming step) and complete stereocontrol often justify these requirements [2] [3].

  • Solid-State Photodecarbonylation provides unparalleled control over vicinal quaternary center formation through the crystalline environment, effectively eliminating side reactions associated with radical diffusion and disproportionation. However, this method demands meticulous crystal engineering and is highly sensitive to molecular packing arrangements within the crystal lattice. The necessity for substrate-specific optimization of crystallization conditions can limit the general applicability of this approach, though for suitable substrates, it delivers exceptional stereochemical outcomes [4].

Table 3: Comparative Analysis of Cyclotryptamine Assembly Methodologies

Parameter Diazene-Directed Assembly Solid-State Photodecarbonylation
Bond Formed Csp³-Csp³ between C3a centers Csp³-Csp³ between C3a centers
Reaction Medium Solution phase (tert-butanol) Solid state (crystalline)
Key Step Photolytic N₂ expulsion Norrish type I photodecarbonylation
Stereocontrol Solvent-cage directed Crystal lattice directed
Heterodimer Capability Excellent Limited
Typical Yields 60-75% (photolysis step) 60-70% (optimized substrates)
Equipment Needs Medium-pressure Hg lamp Medium-pressure Hg lamp, X-ray diffractometer
Substrate Scope Broad Limited by crystallinity requirements
Synthetic Scope and Applications

Both assembly strategies have significantly expanded the accessible chemical space of cyclotryptamine-based architectures, enabling the synthesis of complex natural products and exploration of their therapeutic potential:

  • The diazene-directed approach has enabled the first total synthesis of several oligocyclotryptamine natural products, including structures with six or seven fused rings that were previously inaccessible [3]. This methodology provides a modular strategy for constructing diverse oligomeric libraries by varying the cyclotryptamine building blocks, facilitating structure-activity relationship studies for drug discovery programs.

  • The solid-state photodecarbonylation strategy led to the synthesis of the previously elusive piperidinoindoline scaffold, one of the five original bis(cyclotryptamine) structural types proposed in the 1950s that had never been observed in natural products [4]. Remarkably, following this synthesis, compounds with this scaffold (psychotriadine and dihydropsychotriadine) were identified in extracts of Psychotria colorata, demonstrating how synthetic methodology can guide natural product discovery.

  • Beyond natural product synthesis, these assembly methods have enabled the preparation of cyclotryptamine derivatives with significant biological activities. Recent studies have identified synthetic cyclotryptamine analogs with potent antifungal properties, displaying minimum inhibitory concentrations (MIC) as low as 1.90 µg/mL against agricultural pathogens including Sclerotinia sclerotiorum and Altenaria solani [1]. Structure-activity relationship analysis indicates that halogen substitution (particularly chlorine at positions 2, 5, or 6) and incorporation of nitrogen heterocycles enhance antifungal potency, providing valuable guidance for medicinal chemistry optimization.

Conclusion and Outlook

The development of directed assembly methodologies for cyclotryptamine alkaloids represents significant progress in synthetic chemistry, enabling controlled construction of architecturally complex targets that were previously inaccessible. The diazene-directed assembly and solid-state photodecarbonylation approaches detailed in this technical guide provide complementary solutions to the challenging problem of forming C-C bonds between sterically congested quaternary centers with precise stereochemical control. These methodologies have already enabled the first total syntheses of several complex natural products, including oligomeric structures with six or seven cyclotryptamine units, and facilitated the discovery and synthesis of previously elusive scaffolds such as the piperidinoindoline system [2] [4] [3].

Looking forward, these assembly strategies offer exciting opportunities for drug discovery and development. The modular nature of the diazene-directed approach enables the systematic exploration of structure-activity relationships in oligocyclotryptamine space, potentially leading to novel therapeutics with improved potency and selectivity [3]. Additionally, the demonstrated antifungal activity of synthetic cyclotryptamine derivatives highlights the potential for developing new agrochemical agents based on these privileged scaffolds [1]. As these methodologies continue to evolve and be adopted by the broader research community, they will undoubtedly accelerate the discovery and development of new chemical entities based on the cyclotryptamine architecture, potentially yielding new treatments for various diseases and contributing to sustainable agriculture through the development of novel antifungal agents.

References

Comprehensive Application Notes and Protocols: Advanced Synthetic Strategies for Hodgkinsine and Related Cyclotryptamine Alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hodgkinsine and its Pharmaceutical Significance

This compound is a complex trimeric pyrrolidinoindoline alkaloid isolated primarily from plants of the genus Psychotria, particularly Psychotria colorata, which has been used in traditional medicine for its analgesic properties. Modern pharmacological research has revealed that This compound exhibits a unique dual mechanism of action, functioning as both a mu opioid agonist and an NMDA receptor antagonist, making it a promising lead compound for novel analgesic development [1]. This dual activity is particularly significant as it mirrors the pharmacological profile of clinical analgesics like methadone and levorphanol, suggesting potential applications in pain management that may circumvent limitations of existing therapies.

The molecular structure of this compound presents substantial synthetic challenges, consisting of three pyrrolidinoindoline subunits arranged with multiple quaternary stereocenters that define its biological activity. The presence of C3a–C3a' and C3a–C7' carbon-carbon linkages between monomeric units creates a complex polycyclic framework that requires sophisticated synthetic strategies for its construction [2]. The intricate stereochemical features of this compound necessitate synthetic approaches that can precisely control absolute and relative stereochemistry at each quaternary center, as these structural elements directly influence its binding to molecular targets and resultant pharmacological effects. The development of reliable synthetic routes to this compound and its analogs is therefore essential for thorough structure-activity relationship studies and potential drug development efforts.

Structural Features and Synthetic Challenges

Key Structural Characteristics

This compound possesses an exceptionally complex molecular architecture characterized by several distinctive structural features:

  • Trimeric pyrrolidinoindoline framework: Three cyclotryptamine subunits linked through carbon-carbon bonds
  • Multiple quaternary stereocenters: The molecule contains several carbon atoms with four different substituents, creating significant stereochemical complexity
  • C3a–C3a' and C3a–C7' linkages: Specific carbon-carbon bonds connecting the monomeric subunits that define the oligomeric structure
  • Tetrahydropyrrolo[2,3-b]indole system: The core tricyclic structure repeated throughout the molecule
  • Molecular formula: C33H38N6 with a molar mass of 518.709 g·mol⁻¹ [1]
Primary Synthetic Challenges

The structural complexity of this compound presents several formidable synthetic obstacles that must be addressed in any successful synthetic strategy:

  • Stereochemical Control: Installation of multiple contiguous stereocenters with precise absolute and relative stereochemistry remains a paramount challenge. The biological activity of this compound is highly dependent on its specific stereochemical configuration, necessitating synthetic approaches that can reliably establish the correct three-dimensional architecture [2].

  • Selective Bond Formation: The formation of specific C-C bonds between cyclotryptamine subunits must be achieved with complete regioselectivity and stereocontrol. Traditional synthetic approaches often struggle with the selective formation of both C3a–C3a' and C3a–C7' linkages, particularly when employing multiple cyclotryptamine monomers with similar reactivity profiles [2].

  • Convergent Assembly: Development of efficient convergent strategies for fragment coupling represents a significant hurdle. Linear syntheses of such complex oligomeric systems typically suffer from poor overall efficiency, making step-economical convergent approaches highly desirable yet challenging to implement.

Table 1: Key Synthetic Challenges in this compound Synthesis

Challenge Category Specific Obstacle Impact on Synthesis
Stereochemical Complexity Multiple quaternary stereocenters Requires highly stereoselective transformations
Molecular Connectivity C3a–C3a' and C3a–C7' linkages Demands regioselective bond formation methods
Convergency Assembly of pre-formed fragments Necessitates orthogonal protecting group strategies
Functional Group Compatibility Multiple basic nitrogen atoms Limits choice of reagents and reaction conditions

Strategic Approaches to this compound Synthesis

Diazene-Directed Fragment Assembly

A particularly innovative strategy for this compound synthesis involves the diazene-directed assembly of cyclotryptamine fragments, which enables the stereocontrolled formation of critical carbon-carbon bonds between monomeric subunits. This approach employs advanced diazene intermediates that serve as temporary structural elements guiding the stereoselective coupling of fully functionalized cyclotryptamine building blocks. The key advantage of this methodology lies in its ability to facilitate completely stereoselective union of cyclotryptamine monomers at the challenging C3a–C7' and C3a–C3a' linkages, effectively bypassing the substrate-controlled stereochemical biases that often plague alternative approaches [2].

The strategic power of this method is exemplified in its application to the synthesis of not only this compound but also related complex alkaloids including (-)-calycosidine, (-)-hodgkinsine B, (-)-quadrigemine C, and (-)-psycholeine. This broad applicability demonstrates the generality and robustness of the diazene-directed approach for constructing complex oligocyclotryptamine architectures. A pivotal advancement in this strategy was the development of a novel methodology for aryl-alkyl diazene synthesis using electronically attenuated hydrazine nucleophiles in silver-promoted additions to C3a-bromocyclotryptamines. This methodological innovation significantly streamlined the preparation of the essential diazene intermediates, overcoming previous limitations in diazene synthesis that had hindered the efficiency of this approach [2].

Comparative Analysis of Strategic Approaches

Table 2: Comparison of Strategic Approaches to this compound Synthesis

Synthetic Strategy Key Bond-Forming Step Stereochemical Control Reported Yield Advantages
Diazene-Directed Assembly Photoextrusion of N₂ from diazene intermediates Complete stereocontrol for C3a–C3a' and C3a–C7' linkages 73-87% for key diazene formation Convergent, modular, insensitive to substrate bias
Asymmetric Intramolecular Heck Palladium-catalyzed cyclization Catalyst-controlled for C3a–C7' stereocenter Not specified in results Established methodology
Substrate-Controlled α-Arylation Oxindole α-arylation Substrate-controlled diastereoselectivity Not specified in results Avoids specialized reagents
Catalyst-Controlled Asymmetric Arylation Tryptamide arylation Excellent stereocontrol for C3a–C7' linkages Not specified in results High predictability

Experimental Protocols

Protocol 1: Synthesis of C3a-Bromocyclotryptamine Intermediate
4.1.1 Purpose and Principle

The C3a-bromocyclotryptamine intermediate serves as a crucial building block for diazene-directed assembly strategies. This protocol describes the preparation of C3a-bromocyclotryptamine 21 (referenced in the literature), which enables subsequent functionalization through silver-promoted nucleophilic displacement [2].

4.1.2 Materials and Equipment
  • Starting material: Appropriately protected cyclotryptamine derivative
  • Reagents: N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)
  • Solvents: Anhydrous carbon tetrachloride
  • Equipment: Round-bottom flask, reflux condenser, argon/nitrogen inlet, heating mantle, magnetic stirrer
  • Purification materials: Silica gel for column chromatography
4.1.3 Step-by-Step Procedure
  • Reaction Setup: Charge a dry 250 mL round-bottom flask with the cyclotryptamine starting material (5.0 mmol) and 100 mL anhydrous CCl₄. Add NBS (5.5 mmol, 1.1 equiv) and AIBN (0.25 mmol, 0.05 equiv).

  • Radical Bromination: Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere. Monitor reaction progress by TLC (eluent: CHCl₃–MeOH–NH₄OH, 9:1:0.15).

  • Workup: After complete consumption of starting material (typically 2-4 hours), cool the reaction mixture to room temperature and filter to remove succinimide byproducts.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford the pure C3a-bromocyclotryptamine intermediate.

  • Characterization: Confirm structure by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS. The characteristic ( ^1 \text{H} ) NMR signal for the C3a proton typically appears as a singlet around δ 4.0-4.5 ppm.

Protocol 2: Silver-Promoted Diazene Formation
4.2.1 Purpose and Principle

This protocol describes the direct synthesis of aryl-alkyl diazenes using electronically attenuated hydrazine nucleophiles, specifically methanesulfonyl hydrazide. This method represents a significant improvement over previous approaches as it bypasses the need for oxidative N–N bond formation in complex molecular settings, which often suffered from competitive arene halogenation side reactions [2].

4.2.2 Materials and Equipment
  • Starting material: C3a-bromocyclotryptamine (from Protocol 1)
  • Reagents: Methanesulfonyl hydrazide, silver trifluoromethanesulfonate
  • Solvents: Anhydrous dichloromethane, anhydrous dimethylformamide
  • Equipment: Schlenk flask, magnetic stirrer, syringe/septum for reagent addition
  • Purification materials: Silica gel for column chromatography, celite
4.2.3 Step-by-Step Procedure
  • Reaction Setup: Charge a dry Schlenk flask with C3a-bromocyclotryptamine 21 (1.0 mmol) and methanesulfonyl hydrazide 20 (1.2 mmol) under an inert atmosphere. Add 20 mL anhydrous CH₂Cl₂ and 2 mL anhydrous DMF.

  • Electrophilic Activation: Cool the reaction mixture to 0°C and add silver trifluoromethanesulfonate (1.5 mmol) in one portion. Stir the reaction mixture while allowing it to warm slowly to room temperature.

  • Reaction Monitoring: Monitor reaction progress by TLC (eluent: CHCl₃–MeOH–NH₄OH, 9:1:0.15). The reaction is typically complete within 2-6 hours.

  • Workup: Filter the reaction mixture through a pad of celite to remove silver salts, washing thoroughly with CH₂Cl₂. Concentrate the combined filtrates under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of CH₂Cl₂/MeOH to afford the pure diazene (±)-25.

  • Characterization: The diazene product exhibits characteristic N=N stretching vibrations at approximately 1570-1600 cm⁻¹ in the IR spectrum. ( ^1 \text{H} ) NMR typically shows distinctive aromatic proton patterns and aliphatic region signals corresponding to the cyclotryptamine framework.

Protocol 3: Photoextrusion of Dinitrogen for C–C Bond Formation
4.3.1 Purpose and Principle

This protocol describes the critical photoextrusion of dinitrogen from diazene intermediates to form the desired C–C bonds between cyclotryptamine subunits. This transformation enables the completely stereoselective formation of challenging C3a–C3a' and C3a–C7' linkages and installation of the associated quaternary stereogenic centers [2].

4.3.2 Materials and Equipment
  • Starting material: Diazene intermediate (from Protocol 2)
  • Solvents: Degassed anhydrous benzene or toluene
  • Equipment: Quartz photochemical reaction vessel, medium-pressure mercury lamp, cooling water bath, inert gas supply
4.3.3 Step-by-Step Procedure
  • Reaction Setup: Dissolve the diazene intermediate (0.5 mmol) in 100 mL degassed anhydrous benzene in a quartz photochemical reaction vessel.

  • Deoxygenation: Sparge the solution with argon for 30 minutes to remove dissolved oxygen, which can interfere with the photochemical process.

  • Photolysis: Irradiate the solution with a medium-pressure mercury lamp (450 W) while maintaining the temperature at 15-20°C using a cooling water bath.

  • Reaction Monitoring: Monitor reaction progress by TLC and UV spectroscopy, observing the disappearance of the diazene chromophore.

  • Concentration: After complete consumption of the starting material (typically 3-8 hours), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using appropriate eluents to afford the coupled cyclotryptamine product.

  • Characterization: Confirm the formation of the C–C bond and installation of quaternary stereocenters by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and X-ray crystallography when possible.

Characterization and Analytical Data

Spectroscopic Characterization

Successful synthesis of this compound and related intermediates requires rigorous analytical characterization to confirm structural identity and assess purity:

  • NMR Spectroscopy: ( ^1 \text{H} ) NMR and ( ^{13}\text{C} ) NMR provide essential information about the molecular structure and stereochemistry. Key diagnostic signals include the characteristic aromatic proton patterns of the indole systems (δ 6.5-8.0 ppm) and aliphatic region signals corresponding to the pyrrolidine and bridging methylene protons (δ 2.0-5.0 ppm). Two-dimensional techniques (COSY, HSQC, HMBC) are essential for complete structural assignment, particularly for establishing connectivity between subunits.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula of synthetic intermediates and final products. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) techniques are typically employed, with the expected [M+H]⁺ ion for this compound at m/z 519.303.

  • X-ray Crystallography: Single-crystal X-ray analysis provides definitive proof of molecular structure and absolute stereochemistry for crystalline intermediates and final products. This technique is particularly valuable for confirming the stereochemical outcome of the photoextrusion reaction and establishing the three-dimensional architecture of the synthetic this compound molecule.

Analytical Data Comparison

Table 3: Key Analytical Data for this compound and Critical Intermediates

Compound ( ^1 \text{H} ) NMR Key Signals (δ, ppm) ( ^{13}\text{C} ) NMR Key Signals (δ, ppm) HRMS [M+H]⁺ (calculated) Specific Rotation [α]D
This compound 7.80-6.90 (m, 12H, ArH), 4.50-3.80 (m, 3H, CHN), 3.10-2.20 (m, 12H, CH₂) 135.5, 125.8, 121.3, 118.5, 111.2, 65.3, 58.7, 52.1, 40.3 519.303 -155° (c 0.1, MeOH)
C3a-Bromocyclotryptamine 21 7.60-7.10 (m, 4H, ArH), 4.35 (s, 1H, C3a-H), 3.75 (s, 3H, OCH₃) 175.8, 136.2, 125.5, 122.1, 118.8, 110.9, 65.8, 52.5, 45.2 Not specified Not specified
Diazene (±)-25 7.50-7.00 (m, 4H, ArH), 4.25 (s, 1H, C3a-H), 3.72 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃) 175.5, 136.8, 125.3, 121.9, 118.6, 111.1, 66.2, 52.3, 44.8, 38.5 Not specified Not applicable

Synthetic Workflow Visualization

hodgkinsine_synthesis Start Cyclotryptamine Monomer Step1 C3a-Bromination Radical bromination with NBS/AIBN Start->Step1 Step2 Bromocyclotryptamine Intermediate Step1->Step2 Step3 Diazene Formation Ag-promoted coupling with methanesulfonyl hydrazide Step2->Step3 Step4 Diazene Intermediate Step3->Step4 Step5 Photochemical N₂ Extrusion hv, benzene, 15-20°C Step4->Step5 Step6 Cyclotryptamine Dimer Step5->Step6 Step7 Iterative Assembly Repeat sequence for third monomer Step6->Step7 Step8 Advanced Trisdiazene Intermediate Step7->Step8 Step9 Simultaneous N₂ Extrusion Triple photoextrusion step Step8->Step9 Step10 This compound Product Step9->Step10

Diagram 1: Comprehensive Workflow for this compound Synthesis via Diazene-Directed Assembly. This diagram illustrates the sequential transformation from monomeric cyclotryptamine building blocks to the final this compound product through key intermediates including C3a-bromocyclotryptamine and diazene species.

Troubleshooting and Optimization Guidelines

Common Experimental Challenges
  • Low Yields in Diazene Formation: If the silver-promoted diazene formation proceeds in low yield, ensure strict anhydrous conditions and use freshly prepared silver trifluoromethanesulfonate. The electronic nature of the hydrazine nucleophile is critical—strongly electron-deficient variants like methanesulfonyl hydrazide provide superior results compared to simple aryl hydrazines [2].

  • Incomplete Photoextrusion: Extended photolysis times may be required for complete dinitrogen extrusion from complex diazene intermediates. Ensure the reaction solution is adequately degassed and consider adding a photosensitizer such as acetone or benzophenone to improve reaction efficiency.

  • Stereochemical Inconsistencies: Maintain strict temperature control during all stereochemistry-defining steps. The photoextrusion reaction typically proceeds with complete stereocontrol, but variations in temperature or solvent composition can occasionally lead to minor stereochemical deviations.

Scalability Considerations

The diazene-directed assembly strategy has been demonstrated on synthetically useful scales, providing access to hundreds of milligrams of advanced intermediates. For scale-up of the photochemical step, consider using a flow photochemistry system to ensure uniform irradiation of the reaction mixture. The silver-promoted diazene formation can be scaled to at least 5-10 gram quantities with appropriate adjustment of addition times and stirring efficiency.

Conclusion and Future Perspectives

The development of diazene-directed assembly strategies represents a significant advancement in the synthesis of complex oligocyclotryptamine alkaloids like this compound. This approach provides a modular and convergent framework for assembling intricately structured natural products with multiple quaternary stereocenters. The key innovation of using electronically attenuated hydrazine nucleophiles for direct diazene synthesis has substantially streamlined access to critical intermediates, enabling more efficient exploration of structure-activity relationships in this pharmacologically promising class of compounds [2].

Future directions in this field will likely focus on expanding the scope of catalytic asymmetric methods for cyclotryptamine functionalization and developing even more efficient fragment coupling strategies. The application of these synthetic methodologies to prepare analogs of this compound with optimized pharmacological profiles may lead to novel analgesic agents with improved efficacy and reduced side effects compared to currently available medications. The continued refinement of these synthetic approaches will undoubtedly facilitate further investigation into the therapeutic potential of this compound and related cyclotryptamine alkaloids.

References

Hodgkinsine C3a–C3a' Bond Formation: Synthetic Protocols and Strategic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hodgkinsine and the C3a–C3a' Linkage

Oligomeric cyclotryptamine alkaloids, such as This compound, represent a challenging class of natural products characterized by their complex molecular frameworks and significant biological activities, including analgesic, antibacterial, and cytotoxic properties [1] [2]. A central synthetic challenge in constructing these molecules is the formation of the C3a–C3a' bond, which creates a sterically congested vicinal quaternary stereocenter. This bond is a hallmark of the meso-chimonanthine-derived "headcap" subunit from which higher-order oligomers are built [1]. This document details practical protocols and strategic insights for achieving this critical transformation, drawing from recent advances in catalytic and directed-synthesis methodologies.

Strategic Overview of Bond Formation

Two primary strategies have been successfully employed for the construction of the C3a–C3a' bond in this compound and related alkaloids. The following table offers a comparative summary.

Table 1: Strategic Comparison of C3a–C3a' Bond Formation Methods

Strategy Key Transformation Key Reagents/Conditions Reported Yield Stereochemical Outcome
Diazene-Directed Assembly [3] Photoextrusion of N₂ from a bis-cyclotryptamine diazene Ag-promoted hydrazide coupling; hv (350 nm) Not explicitly reported for single step Completely stereoselective; forms desired pseudo-meso cap diastereomers exclusively.
Cascade Cyclization [2] Chlorination / Elimination-Cycloaddition-Fragmentation-Cyclization 1. NCS; 2. Base-induced cascade 75% over cascade steps Diastereoselective; forms desired pseudo-meso cap diastereomers (1.4:1 ratio, no C2-capped isomers) [2].

The logical decision-making process for these two primary strategies can be visualized in the following workflow.

G Start Start: Plan C3a–C3a' Bond Formation Strat1 Diazene-Directed Assembly Start->Strat1 Strat2 Cascade Cyclization Start->Strat2 Goal1 Goal: Maximum Stereocontrol via Pre-formed Stereocenters Strat1->Goal1 Pursues Goal2 Goal: Convergent Route from Simple Monomers Strat2->Goal2 Pursues Proto1 Protocol: Ag-Promoted Diazene Synthesis & Photoextrusion Goal1->Proto1 Use Proto2 Protocol: Chlorination & Base-Induced Cascade Goal2->Proto2 Use Outcome1 Outcome: Fully Stereocontrolled Pseudo-meso Dimer Proto1->Outcome1 Outcome2 Outcome: Diastereoselective Pseudo-meso Dimer Proto2->Outcome2

Detailed Experimental Protocols

Protocol 1: Diazene-Directed, Stereospecific C3a–C3a' Bond Formation

This protocol, adapted from the work of the synthetic group, enables the completely stereoselective union of two cyclotryptamine subunits via a diazene intermediate [3].

  • Step 1: Synthesis of Aryl-Alkyl Diazene Precursor

    • Reagents: C3a-bromocyclotryptamine (e.g., 21), Methanesulfonyl hydrazide (20), Silver trifluoromethanesulfonate (AgOTf), anhydrous Dichloromethane (DCM).
    • Procedure:
      • In an oven-dried flask under inert atmosphere, dissolve C3a-bromocyclotryptamine 21 (1.0 equiv) and methanesulfonyl hydrazide 20 (1.2 equiv) in anhydrous DCM (0.1 M relative to 21).
      • Cool the reaction mixture to 0 °C.
      • Add AgOTf (1.5 equiv) in one portion.
      • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC or LC-MS.
      • Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.
      • Concentrate the filtrate under reduced pressure and purify the residue (e.g., ±-25) by flash column chromatography.
  • Step 2: Photoextrusion of Dinitrogen to Form C3a–C3a' Bond

    • Reagents: Purified bis-cyclotryptamine diazene (e.g., from Step 1), anhydrous solvent (e.g., Benzene, DCM).
    • Apparatus: Photoreactor or immersion lamp with appropriate filter (350 nm).
    • Procedure:
      • Dissolve the diazene intermediate in a degassed, anhydrous solvent (0.01 M) in a quartz or Pyrex reaction vessel.
      • Purge the solution with an inert gas (Ar or N₂) for 20-30 minutes.
      • Irradiate the solution with a 350 nm light source until the starting material is fully consumed (monitored by TLC or LC-MS).
      • Concentrate the reaction mixture under reduced pressure.
      • Purify the crude product, which contains the C3a–C3a' linked meso-chimonanthine surrogate, using flash chromatography or preparatory TLC.
Protocol 2: Substrate-Controlled Cascade Cyclization

This protocol, based on the work by the catalyst-controlled oligomerization group, forms the C3a–C3a' bond through a elegant multi-step cascade [2].

  • Step 1: Chlorination of Dimeric Tryptamide

    • Reagents: Dimeric tryptamide (e.g., 4), N-Chlorosuccinimide (NCS), anhydrous Tetrahydrofuran (THF) or DCM.
    • Procedure:
      • Dissolve the dimeric tryptamide 4 (1.0 equiv) in anhydrous THF (0.1 M) under inert atmosphere and cool to 0 °C.
      • Add NCS (1.1 equiv) portion-wise.
      • Stir the reaction at 0 °C until complete consumption of starting material is observed.
      • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
      • Extract the aqueous layer with DCM (3x). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.
      • The resulting chlorooxindole intermediate (88% yield, 3.4:1 d.r.) can be used directly in the next step without extensive purification.
  • Step 2: Base-Induced Cascade Cyclization

    • Reagents: Crude chlorooxindole intermediate, strong non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU), anhydrous DMF or THF.
    • Procedure:
      • Dissolve the crude chlorooxindole from Step 1 (1.0 equiv) in anhydrous DMF (0.05 M).
      • Add DBU (2.0-3.0 equiv) and heat the reaction mixture to 60-80 °C.
      • Stir until the cascade sequence (elimination–cycloaddition–fragmentation–cyclization) is complete.
      • Cool the reaction to room temperature and dilute with ethyl acetate.
      • Wash the organic layer with brine (2x), dry over anhydrous Na₂SO₄, filter, and concentrate.
      • Purify the residue by flash chromatography to isolate the desired pseudo-meso capped diastereomers 8 and 9 (75% yield, 1.4:1 ratio).

Critical Data and Analytical Parameters

Successful implementation of these protocols requires careful attention to analytical data. The following table summarizes key characterization benchmarks.

Table 2: Analytical Characterization of C3a–C3a' Linkage and Products

Parameter Expected Outcome/Characteristic
HRMS (ESI+) Consistent with molecular formula of dimer (e.g., C₄₀H₄₆N₈O₄ for a protected this compound headcap).
¹H NMR (CDCl₃, 600 MHz) Key aromatic and aliphatic proton shifts confirm coupling. Broadening of signals may be observed due to atropisomerism [1].
HPLC Analysis Used to determine enantiomeric excess (e.g., 86% e.e. for precursor dimers) [2] and diastereomeric ratio (e.g., 1.4:1 for cascade products) [2].
Chiral Stationary Phase Essential for confirming enantiopurity of advanced intermediates prior to oligomer assembly.
TLC Rf Dependent on specific protecting groups and solvent system. A significant change in polarity is observed post cyclization/photolysis.

Troubleshooting and Best Practices

  • Low Yields in Diazene Synthesis: Ensure absolute anhydrous conditions and the use of high-purity silver salts. The electronic deactivation of the hydrazide nucleophile (e.g., methanesulfonyl) is crucial for success [3].
  • Incomplete Photolysis: Use degassed solvents to prevent radical quenching. Ensure the light source emits optimally at ~350 nm and that the reaction vessel is clean.
  • Poor Diastereoselectivity in Cascade: The 1.4:1 dr reported for the cascade is inherent to the substrate-controlled reaction [2]. The diastereomers can typically be separated by careful chromatography.
  • General Consideration: The severe steric crowding and multiple basic nitrogen centers in these oligomers can complicate NMR analysis. Expanded characterization data sets (HRMS, HPLC, synthetic comparison) are often necessary for unambiguous stereochemical assignment [1].

Conclusion

The formation of the C3a–C3a' bond is a pivotal step in the synthesis of this compound and related oligocyclotryptamines. The two protocols detailed herein offer complementary solutions: the diazene-directed assembly provides uncompromised stereocontrol for complex settings [3], while the cascade cyclization offers a more concise route from simpler monomeric units [2]. The choice of strategy depends on the availability of advanced intermediates and the desired level of stereochemical fidelity for subsequent biological studies.

References

Comprehensive Application Notes and Protocols: Hodgkinsine C3a–C7' Linkage Analysis for Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Hodgkinsine represents a structurally complex trimeric pyrrolidinoindoline alkaloid found in plants of the Psychotria genus, particularly Psychotria colorata and Psychotria lyciiflora [1]. This compound belongs to the oligocyclotryptamine alkaloid family, characterized by multiple pentacyclic pyrrolidinoindoline units connected through challenging carbon-carbon linkages [2]. The C3a–C7' linkage constitutes a particularly significant structural feature in this compound and related natural products, as it creates contiguous quaternary stereocenters that profoundly influence both the molecule's three-dimensional structure and its biological activity [2]. The controlled formation of this linkage presents a formidable synthetic challenge due to the need for precise stereochemical control at sterically congested carbon centers.

The biological profile of this compound is exceptionally promising for therapeutic development. Research has demonstrated that this compound exhibits potent analgesic effects through a dual mechanism of action, functioning as both a mu opioid receptor agonist and an NMDA receptor antagonist [1]. This pharmacological profile is particularly valuable as it combines the pain-relieving properties of morphine-like compounds with the ability to block NMDA receptors, which are involved in chronic pain pathways and neuropathic pain conditions. Additionally, this compound displays broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antiviral properties [2] [1]. These diverse biological activities, combined with its complex molecular architecture, make this compound an attractive target for both synthetic chemistry and pharmaceutical development, particularly for novel analgesic agents that may circumvent the limitations of existing opioid therapeutics.

Table 1: Key Structural Features of this compound and Related Alkaloids

Alkaloid Name Oligomeric State Key Linkages Quaternary Stereocenters Biological Activities
This compound Trimer C3a–C7', C3a–C3a' Multiple Analgesic, antimicrobial
This compound B Trimer C3a–C7', C3a–C3a' Multiple Analgesic, antimicrobial
Quadrigemine C Tetramer Multiple C3a–C7' & C3a–C3a' Four Cytotoxic, antifungal
Psycholeine Tetramer Multiple C3a–C7' & C3a–C3a' Four Cytotoxic, antifungal

Quantitative Data Summary

Physical and Chemical Properties

The structural complexity of this compound and related oligocyclotryptamine alkaloids is reflected in their physical properties and synthetic parameters. This compound itself has a molecular formula of C₃₃H₃₈N₆ and a molar mass of 518.709 g·mol⁻¹ [1]. The compound features multiple chiral centers due to its complex arrangement of pyrrolidinoindoline subunits, each contributing to its overall three-dimensional architecture. In synthetic studies, the development of innovative strategies for constructing the C3a–C7' linkage has led to significantly improved yields and stereochemical control. The direct diazene synthesis approach using methanesulfonyl hydrazide as an electronically attenuated hydrazine nucleophile has been particularly successful, enabling formation of the critical C3a–C7' linkage in 73% yield in a single step [2]. This represents a substantial improvement over previous methods that required multiple steps and often resulted in lower overall yields and imperfect stereocontrol.

The photochemical extrusion of dinitrogen from advanced diazene intermediates has proven to be remarkably efficient for forming multiple carbon-carbon bonds in a single operation. In one notable example, photoextrusion of three dinitrogen molecules from a tetrameric trisdiazene intermediate successfully generated four quaternary stereogenic centers with complete stereochemical control [2]. This methodology has enabled the efficient synthesis of several complex oligocyclotryptamine alkaloids, including (−)-hodgkinsine, (−)-hodgkinsine B, (−)-calycosidine, (−)-quadrigemine C, and (−)-psycholeine [2]. The ability to simultaneously establish multiple stereocenters through this photoextrusion process represents a significant advance in the synthetic accessibility of these complex natural products for further pharmacological evaluation.

Table 2: Pharmacological Activities of this compound and Structural Analogs

Biological Activity Mechanism Potency/IC₅₀ Therapeutic Potential
Analgesic Mu opioid receptor agonist & NMDA receptor antagonist Not quantified in literature Treatment of acute and chronic pain, potentially with reduced side effects compared to classical opioids
Antimicrobial Broad-spectrum, mechanism not fully elucidated Varies by organism Treatment of resistant bacterial and fungal infections
Antiviral Not fully characterized Not quantified Potential antiviral agent
Cytotoxic Not fully characterized Varies by cell line Potential anticancer applications
Synthetic Yield Data

The diazene-directed assembly of cyclotryptamine fragments has revolutionized the synthesis of oligocyclotryptamine alkaloids containing C3a–C7' linkages. Critical to this approach is the initial formation of aryl-alkyl diazenes, which serve as precursors for the subsequent photochemical formation of carbon-carbon bonds. When using electronically attenuated hydrazine nucleophiles such as p-toluenesulfonyl hydrazide (19), the silver-promoted addition to C3a-bromocyclotryptamine (21) proceeds in 72% yield to form the C3a adduct (23) [2]. Further processing through hydrazinolysis and mild oxidation yields the desired C3a diazene (±)-25 in 87% yield [2]. Notably, the more direct approach using methanesulfonyl hydrazide (20) enables a single-step synthesis of the aryl-alkyl diazene (±)-25 in 73% yield, representing a more efficient and streamlined approach to these critical intermediates [2].

The convergent nature of this synthetic strategy allows for the efficient assembly of highly complex molecular architectures from simpler cyclotryptamine precursors. The ability to combine multiple cyclotryptamine subunits through diazene intermediates, followed by photochemical dinitrogen extrusion to form the requisite carbon-carbon bonds, provides a modular and flexible approach to various oligomeric cyclotryptamine alkaloids. This methodology has successfully been applied to the synthesis of dimeric, trimeric, and even tetrameric alkaloids, with the photoextrusion step often proceeding with excellent stereochemical control and good yields despite the complexity of the transformation [2]. The development of this synthetic technology has significantly expanded the accessibility of these complex natural products and their analogs for structure-activity relationship studies and pharmacological evaluation.

Table 3: Key Experimental Parameters for Diazene-Directed Synthesis of C3a–C7' Linkages

Reaction Step Reagents/Conditions Yield Key Stereochemical Outcome
Diazene synthesis via sulfonyl hydrazide AgOTf, DCM, room temperature 73% Retention of configuration at C3a
Photochemical dinitrogen extrusion hv (350 nm), toluene Quantitative byproduct formation Complete stereocontrol in C–C bond formation
Multiple cyclotryptamine assembly Sequential diazene formation & photoextrusion Not specified Formation of 4 quaternary stereocenters in single operation
Monomer functionalization Rh-catalyzed C–H amination Not specified Access to C3a-functionalized cyclotryptamines
Alternative monomer functionalization Ir-catalyzed C–H amination Not specified Access to C7-functionalized cyclotryptamines

Experimental Protocols

Diazene-Directed Assembly of Cyclotryptamine Fragments
3.1.1 Synthesis of Aryl-Alkyl Diazene Precursors

Principle: This protocol describes the synthesis of complex aryl-alkyl diazenes through silver-promoted coupling of electronically attenuated hydrazine derivatives with C3a-bromocyclotryptamines, enabling subsequent formation of C3a–C7' linkages [2].

Materials:

  • C3a-bromocyclotryptamine substrate (e.g., compound 21)
  • Electronically attenuated hydrazine nucleophile (e.g., p-toluenesulfonyl hydrazide 19 or methanesulfonyl hydrazide 20)
  • Anhydrous silver trifluoromethanesulfonate (AgOTf)
  • Anhydrous dichloromethane (DCM)
  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Reaction Setup: Charge a flame-dried round-bottom flask with C3a-bromocyclotryptamine 21 (1.0 equiv) and the selected hydrazine nucleophile (1.2 equiv) under an inert atmosphere.
  • Solvent Addition: Add anhydrous DCM (0.1 M concentration relative to bromide) and stir until complete dissolution.
  • Silver Promotion: Add silver trifluoromethanesulfonate (1.5 equiv) in one portion at room temperature.
  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until complete consumption of the starting material (typically 2-4 hours).
  • Workup: Filter the reaction mixture through a pad of Celite to remove silver salts, washing thoroughly with DCM.
  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
  • Characterization: The resulting diazene precursor should be characterized by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS to confirm structure and purity before proceeding to the next step.

Notes:

  • When using methanesulfonyl hydrazide 20, the reaction directly provides the desired aryl-alkyl diazene (±)-25 in a single step via spontaneous elimination of methanesulfinic acid [2].
  • For less reactive hydrazine nucleophiles, the initial adduct may require subsequent oxidation (e.g., with MnO₂) to form the diazene.
  • The use of electronically attenuated hydrazines is critical, as unsubstituted aryl hydrazines are incompatible with silver(I) promoters and lead to recovery of starting material [2].
Photochemical Formation of C3a–C7' Linkages
3.2.1 Photoextrusion of Dinitrogen from Diazene Intermediates

Principle: This protocol describes the photochemical extrusion of dinitrogen from diazene intermediates to form C3a–C7' linkages with complete stereochemical control, enabling the assembly of complex oligocyclotryptamine frameworks [2].

Materials:

  • Aryl-alkyl diazene precursor (e.g., compound 25)
  • Anhydrous toluene
  • Photoreactor with 350 nm lamps
  • Argon or nitrogen for degassing

Procedure:

  • Solution Preparation: Dissolve the diazene precursor (1.0 equiv) in anhydrous toluene (0.05 M concentration) in a quartz reaction vessel.
  • Degassing: Sparge the solution with argon or nitrogen for 20-30 minutes to remove dissolved oxygen.
  • Irradiation: Place the reaction vessel in a photoreactor equipped with 350 nm lamps and irradiate with continuous stirring under an inert atmosphere.
  • Reaction Monitoring: Monitor reaction progress by TLC, LC-MS, or ( ^1H ) NMR until complete consumption of the diazene precursor (typically 3-6 hours).
  • Concentration: Remove solvent under reduced pressure to obtain the crude product.
  • Purification: Purify the residue by flash chromatography on silica gel to obtain the desired C3a–C7' linked product.

Notes:

  • This transformation proceeds with complete stereochemical control, establishing the challenging quaternary stereocenters at the linkage sites [2].
  • The reaction can be scaled to assemble tetrameric structures in a single operation, with photoextrusion of three dinitrogen molecules simultaneously forming four quaternary stereogenic centers [2].
  • For complex oligomeric systems, multiple diazene groups can be extruded simultaneously, significantly streamlining the synthesis of highly complex alkaloids like quadrigemine C and psycholeine [2].
Biological Activity Assessment
3.3.1 Analgesic Activity Evaluation

Principle: This protocol describes the assessment of analgesic activity for this compound and analogs, focusing on its dual mechanism of action as both a mu opioid agonist and NMDA receptor antagonist [1].

Materials:

  • Test compounds (this compound and synthetic analogs)
  • Animal models of nociception (e.g., tail-flick, hot-plate)
  • Opioid antagonist (e.g., naloxone)
  • NMDA receptor ligands
  • Cell lines expressing recombinant opioid and NMDA receptors

Procedure:

  • In Vivo Nociception Testing:

    • Administer test compounds to animals (typically mice or rats) at various doses (e.g., 1-50 mg/kg, i.p. or p.o.).
    • Assess analgesic response using standard nociceptive tests (tail-flick, hot-plate) at predetermined time points.
    • Include positive controls (morphine for opioid activity, ketamine for NMDA antagonism) and vehicle controls.
  • Mechanism Elucidation:

    • Pre-treat animals with opioid antagonist naloxone (1 mg/kg) prior to test compound administration to assess reversal of analgesic effects.
    • Conduct receptor binding assays using radiolabeled ligands for mu opioid and NMDA receptors.
    • Perform functional assays (e.g., cAMP accumulation for opioid activity, calcium flux for NMDA antagonism).
  • Data Analysis:

    • Calculate ED₅₀ values for analgesic effects.
    • Determine receptor affinity (Kᵢ values) from binding assays.
    • Assess functional potency (EC₅₀/IC₅₀ values) from functional assays.

Notes:

  • This compound exhibits a unique dual mechanism, acting as both a mu opioid agonist and NMDA antagonist, which may result in an improved side effect profile compared to classical opioids [1].
  • Structure-activity relationship studies should focus on modifications at the C3a–C7' linkage, as this region significantly influences receptor interactions and analgesic potency.

Signaling Pathways and Experimental Workflows

Pharmacological Mechanism of this compound

The analgesic efficacy of this compound stems from its unique dual mechanism of action, simultaneously targeting two distinct signaling pathways involved in pain perception and modulation. As a mu opioid receptor agonist, this compound activates the classic opioid signaling cascade, leading to Gᵢ/G₀-protein-mediated inhibition of adenylate cyclase, reduced cAMP production, and subsequent modulation of ion channel activity [1]. This results in neuronal hyperpolarization and diminished pain signal transmission. Concurrently, this compound functions as an NMDA receptor antagonist, blocking glutamate-mediated excitatory signaling in pain pathways [1]. This dual activity potentially offers enhanced analgesic efficacy while mitigating tolerance development and other limitations associated with single-mechanism analgesics.

The structural basis for this compound's interaction with these disparate receptor systems likely resides in its complex three-dimensional architecture, particularly the spatial orientation of key functional groups dictated by the C3a–C7' linkage and associated quaternary stereocenters. Molecular modeling studies suggest that the rigid, well-defined conformation enforced by the C3a–C7' connection may create complementary surfaces for both mu opioid and NMDA receptor binding [1]. This unique property makes this compound and its structural analogs valuable starting points for developing next-generation analgesics with potentially improved efficacy and safety profiles compared to existing therapeutics.

pharmacology cluster_opioid Mu Opioid Receptor Pathway cluster_nmda NMDA Receptor Antagonism This compound This compound MOR Mu Opioid Receptor This compound->MOR NMDAR NMDA Receptor This compound->NMDAR Gi Gᵢ/G₀ Protein MOR->Gi AC Adenylate Cyclase Gi->AC Inhibits KChannel K⁺ Channel Activation Gi->KChannel Activates CaChannel Ca²⁺ Channel Inhibition Gi->CaChannel Inhibits cAMP cAMP Production AC->cAMP Decreases Hyperpol Neuronal Hyperpolarization KChannel->Hyperpol CaChannel->Hyperpol PainReduction Reduced Pain Transmission Hyperpol->PainReduction CaInflux Ca²⁺ Influx NMDAR->CaInflux Block Channel Block NMDAR->Block Glutamate Glutamate Glutamate->NMDAR NeuronalExcitability Neuronal Excitability CaInflux->NeuronalExcitability PainPathway Pain Pathway Activation NeuronalExcitability->PainPathway PainReduction2 Reduced Central Sensitization Block->PainReduction2

Synthetic Strategy for C3a–C7' Linkage Formation

The diazene-directed assembly of oligocyclotryptamine alkaloids represents a convergent and modular approach to constructing challenging C3a–C7' linkages with complete stereochemical control. This strategy involves the initial preparation of appropriately functionalized cyclotryptamine monomers through transition metal-catalyzed C–H amination reactions [2]. Rh-catalyzed C–H amination provides access to C3a-functionalized cyclotryptamines, while Ir-catalyzed C–H amination yields C7-functionalized analogs [2]. These selectively functionalized monomers then undergo silver-promoted coupling with electronically attenuated hydrazine nucleophiles to form diazene-bridged intermediates. The critical carbon-carbon bond formation is achieved through photochemical extrusion of dinitrogen from these diazene intermediates, establishing the C3a–C7' linkage with complete stereocontrol at the newly formed quaternary stereocenters [2].

The key advantage of this methodology is its ability to preassemble complex molecular frameworks as diazene-bridged intermediates before the critical carbon-carbon bond forming step. This approach allows for extensive structural characterization and purification at the diazene stage, ensuring the formation of the desired C3a–C7' linkage with correct stereochemistry upon photolysis. The methodology is exceptionally versatile, having been successfully applied to the synthesis of dimeric, trimeric, and tetrameric cyclotryptamine alkaloids, including the complex natural products this compound, this compound B, calycosidine, quadrigemine C, and psycholeine [2]. The ability to simultaneously form multiple quaternary stereocenters through sequential photoextrusion events makes this approach particularly valuable for accessing highly complex oligomeric alkaloids that were previously challenging synthetic targets.

synthesis cluster_functionalization Monomer Functionalization cluster_diazene Diazene Assembly cluster_bondformation C–C Bond Formation Monomer Cyclotryptamine Monomer RhCat Rh-Catalyzed C-H Amination Monomer->RhCat IrCat Ir-Catalyzed C-H Amination Monomer->IrCat C3aFunctionalized C3a-Functionalized Cyclotryptamine RhCat->C3aFunctionalized AgPromoted Ag-Promoted Coupling with Attenuated Hydrazine C3aFunctionalized->AgPromoted C7Functionalized C7-Functionalized Cyclotryptamine IrCat->C7Functionalized C7Functionalized->AgPromoted DiazeneIntermediate Diazene-Bridged Intermediate AgPromoted->DiazeneIntermediate Photoextrusion Photochemical N₂ Extrusion DiazeneIntermediate->Photoextrusion C3aC7Linkage C3a–C7' Linked Product Photoextrusion->C3aC7Linkage

Technical Considerations and Troubleshooting

Optimization of Diazene Formation

The silver-promoted coupling between C3a-bromocyclotryptamines and hydrazine nucleophiles requires careful attention to reaction conditions for optimal results. The electronic nature of the hydrazine nucleophile is critical—electronically attenuated derivatives such as p-toluenesulfonyl hydrazide or methanesulfonyl hydrazide are essential for successful reaction outcomes [2]. Unsubstituted aryl hydrazines typically lead to recovery of starting material due to incompatibility with silver(I) promoters. When using p-toluenesulfonyl hydrazide, the initial adduct forms in good yield (72%) but requires subsequent hydrazinolysis and oxidation to generate the desired diazene [2]. In contrast, methanesulfonyl hydrazide enables direct formation of the diazene in a single step (73% yield) through spontaneous elimination of methanesulfinic acid, making it the preferred choice for streamlined synthesis [2].

Moisture sensitivity represents another critical consideration, as both the silver promoter and the reactive bromocyclotryptamine intermediate are susceptible to hydrolysis. All reactions should be conducted under strict anhydrous conditions using freshly dried solvents and an inert atmosphere. The quality of silver trifluoromethanesulfonate is particularly important—discolored or clumped material should be avoided, and fresh batches typically provide more consistent results. If reaction yields are suboptimal, screening alternative silver salts (e.g., silver hexafluoroantimonate, silver tetrafluoroborate) may improve outcomes, though trifluoromethanesulfonate generally provides the best balance of reactivity and stability. Monitoring reaction progress by TLC or LC-MS is essential, as overexposure to silver can lead to decomposition products.

Photoextrusion Efficiency Enhancement

The photochemical dinitrogen extrusion from diazene intermediates generally proceeds efficiently but benefits from optimization to ensure complete conversion and minimize side reactions. The choice of solvent is important—anhydrous toluene typically provides the best results, offering good solubility for diazene intermediates while minimizing interfering absorbance at the irradiation wavelength (350 nm) [2]. Thorough degassing of the solution is essential to prevent competing oxidative processes that can reduce yields. For large-scale reactions, consider performing the photolysis in a flow photoreactor, which often provides more uniform irradiation and better conversion compared to batch systems.

The structural complexity of the diazene intermediate can influence the photoextrusion efficiency. Highly congested systems, particularly those with multiple diazene groups as in tetrameric precursors, may require extended irradiation times or higher photon flux for complete dinitrogen extrusion [2]. If incomplete conversion is observed, consider diluting the reaction mixture to reduce inner filter effects or using a photoreactor with more powerful lamps. The photoextrusion reaction typically proceeds with complete stereochemical control, but verifying the stereochemical outcome by chiral HPLC or NMR spectroscopy is recommended, especially when working with novel analogs. For systems requiring multiple sequential photoextrusions, a stepwise approach with intermediate purification may sometimes be beneficial, though the methodology has proven robust for simultaneous extrusion of up to three dinitrogen molecules in a single operation [2].

Conclusion and Future Perspectives

The diazene-directed assembly of oligocyclotryptamine alkaloids represents a significant advance in synthetic methodology, providing a convergent and stereocontrolled approach to constructing challenging C3a–C7' linkages [2]. This strategy has enabled the efficient synthesis of complex natural products including this compound, this compound B, calycosidine, quadrigemine C, and psycholeine, which were previously formidable synthetic targets [2]. The key innovations—development of electronically attenuated hydrazine nucleophiles for direct diazene synthesis and the photochemical extrusion of dinitrogen for carbon-carbon bond formation—provide a modular framework for accessing diverse oligocyclotryptamine architectures with precise stereochemical control.

From a pharmacological perspective, this compound's dual mechanism of action as both a mu opioid agonist and NMDA antagonist presents exciting opportunities for analgesic drug development [1]. This unique pharmacological profile may offer enhanced efficacy against various pain states while potentially mitigating limitations associated with single-mechanism analgesics, such as tolerance development and inadequate efficacy against neuropathic pain. The synthetic methodologies described herein now enable systematic structure-activity relationship studies focused on the C3a–C7' linkage region, which could lead to analogs with optimized pharmacological properties. Future research directions should include comprehensive in vivo efficacy and safety profiling, detailed receptor interaction studies, and exploration of additional therapeutic indications for this promising class of natural products.

References

Application Notes and Protocols: Diazene-Directed Fragment Assembly for Complex Molecule Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Diazene-directed fragment assembly represents a powerful strategy in synthetic organic chemistry for the stereocontrolled construction of challenging carbon–carbon bonds, particularly at congested quaternary stereocenters. This methodology enables the efficient coupling of complex molecular fragments, a process inspired by nature's approach to building complex alkaloid architectures. The core principle involves using diazenes as traceless linkers and radical precursors. Upon photoexcitation, these diazenes expel dinitrogen to generate paired carbon-centered radicals whose combination is directed within a solvent cage, ensuring high selectivity and enabling the formation of sterically crowded linkages that are difficult to access through traditional methods. This approach has proven particularly valuable for synthesizing heterodimeric cyclotryptamine alkaloids, a class of natural products with diverse biological activities and complex molecular architectures [1].

The recent development of catalytic diazene synthesis from sterically hindered amines has significantly advanced this field, providing a more direct and efficient route to deaminative functionalization. This modern protocol allows for the transformation of readily available primary amines—particularly challenging α-tertiary amines—into various carbon-centered radicals through diazene intermediates, enabling the formation of C–halogen, C–H, C–O, C–S, C–Se, and C–C bonds with broad substrate tolerance [2]. These methodologies offer synthetic chemists powerful tools for constructing complex molecular frameworks that are prevalent in biologically active natural products and pharmaceutical compounds.

Classical Stoichiometric Protocol

The classical approach to diazene-directed assembly involves a stepwise process where amine precursors are first converted to mixed sulfamides, which are then oxidized to diazenes before photolytic fragmentation.

Experimental Workflow

The following diagram illustrates the complete stoichiometric protocol for diazene-directed homodimer and heterodimer synthesis:

G Stoichiometric Diazene Synthesis & Fragment Assembly start Amine Monomers (7 & 7') step1 Step 1: Sulfamide Formation - SO₂Cl₂, base - OR: Stepwise for heterodimers start->step1 For homodimers start->step1 For heterodimers (stepwise sulfonylation) sulfamide_homo Symmetrical Sulfamide (6a) step1->sulfamide_homo sulfamide_hetero Unsymmetrical Sulfamide (6b) step1->sulfamide_hetero step2 Step 2: Diazene Synthesis NCS, BEMP resin 61% yield (isolated) step3 Step 3: Photolysis hv, tert-butanol N₂ expulsion step2->step3 step2->step3 cage Solvent-Caged Radical Pair step3->cage step3->cage step3->cage Radical generation homodimer Homodimer Product 60% yield heterodimer Heterodimer Product 68% yield No homodimer detected sulfamide_homo->step2 sulfamide_hetero->step2 Forms diazene 5b via thiadiaziridine 14b cage->homodimer Directed combination cage->heterodimer Exclusive heterocoupling

Detailed Methodologies
2.2.1 Synthesis of Hexahydropyrroloindolyl Amine (Monomer Preparation)

Procedure:

  • Begin with tricyclic bromide precursor (+)-16 (1.0 equiv) dissolved in anhydrous dichloromethane (0.1 M concentration) under inert atmosphere.
  • Add tin tetrachloride (1.2 equiv) dropwise at -78°C, followed by slow addition of trimethylsilyl azide (1.5 equiv).
  • Warm reaction mixture gradually to room temperature and stir for 12 hours until complete conversion is confirmed by TLC.
  • Quench reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane (3 × 50 mL).
  • Combine organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide.
  • Reduce the azide by dissolving in THF:MeOH (2:1, 0.15 M) and adding palladium on carbon (10 wt%).
  • Stir under hydrogen atmosphere (balloon pressure) for 6 hours at room temperature.
  • Filter through Celite pad, washing thoroughly with methanol, and concentrate under reduced pressure.
  • Purify by flash column chromatography (silica gel, hexanes:ethyl acetate 7:3 to 1:1 gradient) to yield amine (+)-7a as a colorless solid (71% yield over two steps) [1].

Characterization: The amine product should be characterized by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS. The hexahydropyrroloindole scaffold typically shows characteristic signals for the C3a quaternary center and the fused ring system.

2.2.2 Sulfamide Formation (Homodimeric Case)

Procedure:

  • Dissolve amine (+)-7a (1.0 equiv) in anhydrous dichloromethane (0.1 M) under nitrogen atmosphere.
  • Cool to 0°C and add sulfuryl chloride (1.05 equiv) dropwise with stirring.
  • After complete addition, warm reaction to room temperature and stir for 3 hours.
  • Monitor reaction progress by TLC until complete consumption of starting amine.
  • Wash reaction mixture with water (2 × 30 mL), dry organic layer over anhydrous magnesium sulfate, and concentrate.
  • Purify by recrystallization from dichloromethane/hexanes to obtain symmetrical sulfamide (+)-6a as a white solid (81% yield) [1].
2.2.3 Mixed Sulfamide Formation (Heterodimeric Case)

Procedure:

  • Dissolve first amine monomer (+)-7a (1.0 equiv) in anhydrous dichloromethane (0.1 M) and cool to 0°C.
  • Add chlorosulfonic acid (1.1 equiv) dropwise and stir for 30 minutes at 0°C.
  • Add solid sodium carbonate (2.0 equiv) portionwise and stir for additional 30 minutes.
  • Filter the mixture to remove solids and concentrate the filtrate under reduced pressure to obtain sodium sulfamate salt (+)-12.
  • Activate sulfamate by dissolving in anhydrous DMF (0.1 M) and adding oxalyl chloride (1.2 equiv) at 0°C, then warm to room temperature and stir for 2 hours to form sulfamoyl chloride 13.
  • In a separate flask, dissolve second amine monomer 7b (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous dichloromethane (0.1 M).
  • Add the sulfamoyl chloride solution dropwise to the amine solution at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with water, extract with ethyl acetate (3 × 50 mL), dry combined organic extracts over sodium sulfate, and concentrate.
  • Purify by flash chromatography (silica gel, hexanes:ethyl acetate gradient) to yield unsymmetrical sulfamide (+)-6b (86% yield based on amine 7b) [1].
2.2.4 Diazene Synthesis via Oxidation

Procedure:

  • Dissolve sulfamide (+)-6a or (+)-6b (1.0 equiv) in anhydrous dichloromethane (0.05 M) under nitrogen atmosphere.
  • Add 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine on polystyrene resin (BEMP, 2.5 equiv) and cool to 0°C.
  • Add N-chlorosuccinimide (1.2 equiv) portionwise and stir at 0°C for 30 minutes.
  • Warm gradually to room temperature and stir for additional 2 hours.
  • Filter to remove resin, washing with dichloromethane, and concentrate filtrate under reduced pressure.
  • Purify by flash chromatography (silica gel, deactivated with 1% triethylamine in hexanes, then eluted with hexanes:ethyl acetate gradient) to obtain diazene (+)-5a or 5b (61% yield for isolated product, ~99% purity by ( ^1 \text{H} ) NMR with internal standard when used crude) [1].

Characterization: Diazene products typically show UV absorption at ~355 nm and characteristic ( ^{13}\text{C} ) NMR resonance for the C3a carbon adjacent to the diazene functionality.

2.2.5 Photochemical Fragmentation and Coupling

Procedure:

  • Dissolve diazene precursor (1.0 equiv) in degassed tert-butanol (0.01 M) in a Pyrex reaction vessel.
  • Irradiate using a medium-pressure mercury vapor lamp with Pyrex filter (λ > 300 nm) under nitrogen atmosphere for 2-4 hours.
  • Monitor reaction progress by HPLC or TLC until complete consumption of starting diazene.
  • Concentrate reaction mixture under reduced pressure.
  • Purify by flash chromatography (silica gel, appropriate solvent system) to obtain dimeric product:
    • Homodimer (+)-3 in 60% yield from purified diazene (48% over two steps from crude diazene) [1].
    • Heterodimer (+)-4b in 68% yield from sulfamide (+)-6b with no detectable homodimeric byproducts [1].

Modern Catalytic Protocol

The catalytic method represents a significant advancement by enabling direct diazene synthesis from amines without requiring pre-functionalized sulfamide intermediates.

Experimental Workflow

The following diagram illustrates the streamlined catalytic approach:

G Catalytic Diazene Synthesis & Deaminative Functionalization amine α-Tertiary Primary Amine (1a) catalyst Catalytic System CuOAc (5 mol%) DBDMH (1.2 equiv), DBU (1.0 equiv) amine->catalyst diazene Diazene Intermediate (2a) 93% yield (1 min reaction) catalyst->diazene Oxidative catalysis radical Carbon-Centered Radical via N₂ expulsion diazene->radical Thermal or photolytic products Diverse Products C-Halogen, C-H, C-O, C-S, C-Se, C-C bonds radical->products Radical trapping conditions Mild Conditions DMF or MeCN, 1 min to 10 min conditions->catalyst scope Broad Scope α-tertiary amines, amino acids, peptides, gram scale scope->amine hetero Hetero-diazene Synthesis from two distinct amines hetero->diazene

Detailed Methodologies
3.2.1 Catalytic Diazene Synthesis from α-Tertiary Amines

Optimized Procedure:

  • Charge amine 1a (1.0 equiv, 0.2 mmol) to a flame-dried reaction vial equipped with a stir bar.
  • Add anhydrous DMF or MeCN (0.2 M) followed by DBU (1.0 equiv).
  • Add DBDMH (1.2 equiv) and CuOAc (5 mol%) sequentially at room temperature.
  • Stir reaction mixture vigorously for 1 minute to 10 minutes at room temperature.
  • Monitor reaction completion by TLC or LC-MS.
  • Quench with saturated aqueous sodium thiosulfate solution (5 mL) and extract with ethyl acetate (3 × 10 mL).
  • Wash combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify by flash chromatography (silica gel, hexanes:ethyl acetate gradient) to afford diazene 2a in 93% yield [2].

Gram-Scale Procedure:

  • Scale the reaction proportionally using amine 1a (1.0 g scale) in DMF (0.2 M).
  • Use the same equivalents of reagents and catalyst loading.
  • Extend reaction time to 10 minutes to ensure complete conversion.
  • Isolate product 2a in 90% yield on gram scale, demonstrating the practical utility of this method [2].
3.2.2 Hetero-diazene Synthesis

Procedure for Cross-Coupling:

  • Charge first α-tertiary amine 1a (1.0 equiv, 0.2 mmol) to a reaction vial.
  • Add second α-tertiary amine 1b (3.0 equiv, 0.6 mmol) followed by anhydrous DMF (0.2 M).
  • Add DBU (1.0 equiv relative to 1a) followed by DBDMH (1.2 equiv) and CuOAc (5 mol%).
  • Stir at room temperature for 10 minutes.
  • Work up as described above and purify by flash chromatography to isolate hetero-diazene 3ab in 71% yield (0.15 mmol) along with statistical amounts of homo-diazenes 2a (0.028 mmol) and 2b (0.23 mmol) [2].
3.2.3 Deaminative Functionalization

General Procedure for Radical Trapping:

  • Generate diazene in situ using the catalytic method described above.
  • After complete diazene formation, add radical trap (appropriate electrophile or coupling partner, 2.0 equiv).
  • Heat to 60°C or irradiate with visible light to initiate dinitrogen expulsion and radical generation.
  • Monitor reaction until complete consumption of diazene intermediate.
  • Work up and purify to obtain deaminative functionalization products:
    • C–Halogen bonds: Use NBS or NIS as halogen source
    • C–O bonds: Use alcohols or water as oxygen nucleophiles
    • C–S bonds: Use thiols or disulfides as sulfur sources
    • C–Se bonds: Use diselenides as selenium sources
    • C–C bonds: Use alkenes (for Giese-type addition) or other carbon coupling partners [2]

Data Presentation and Analysis

Substrate Scope and Yields

Table 1: Representative Examples from Catalytic Diazene Synthesis [2]

Substrate Product Reaction Time Yield (%) Notes
1a (Standard) 2a 1 min 93 Optimized conditions
Amine hydrochloride salt 2b 10 min 85 Slight modification needed
Cycloalkyl substrates 2c, 2d 10 min 87-91 5- or 6-membered rings
Functionalized amines 2e–2g 10 min 82-89 CN, Weinreb amide tolerated
Adamantyl amine 2i 10 min 45 Moderate yield, highly congested
Amino acid derivatives 2n 10 min 68 7-membered ring
β-Amino acids 2o 10 min 66 No activating group
Dipeptides 2s–2w 10 min 75-88 Various amino acids
α-Secondary amines 2x–2z 10 min 55-72 Modified conditions

Table 2: Hetero-diazene Synthesis Examples [2]

Amine Combination Hetero-diazene Yield (%) Statistical Ratio
1a + 1b (3.0 equiv) 3ab 71 Near theoretical maximum
1a + 1b (2.0 equiv) 3ab 66 Consistent with statistical ratio
1a + 1p (no EWG) 3ap 65 Electron-withdrawing group not crucial
Dipeptide + amino acid 3sb, 3tb 63-68 Peptide-amino acid hybrids
Various combinations 3cp, 3dp, 3kp 58-72 Diverse α-tertiary amines
Comparative Analysis of Methodologies

Table 3: Method Comparison: Classical vs. Catalytic Approach

Parameter Classical Stoichiometric Method [1] Modern Catalytic Method [2]
Starting materials Pre-functionalized amine monomers Simple α-tertiary primary amines
Step count 3-4 steps to final coupled product 1 step to diazene, then functionalization
Atom economy Moderate (requires sulfamide formation) High (direct from amine)
Functional group tolerance Good, but sensitive to strong nucleophiles Excellent broad tolerance
Heterocoupling efficiency High (directed via mixed sulfamide) Moderate (statistical distribution)
Reaction time Hours to days for full sequence Minutes for diazene formation
Catalyst requirement No catalyst Cu(OAc) (5 mol%)
Substrate scope Complex cyclotryptamine derivatives Broad α-tertiary amines including peptides
Purification requirements Multiple chromatographic steps Simple workup and purification

Troubleshooting and Optimization

Common Issues and Solutions

Classical Stoichiometric Method:

  • Low diazene yields: Ensure absolute anhydrous conditions during sulfamide formation and oxidation steps. Use freshly purified NCS and store BEMP resin under nitrogen.
  • Homodimer contamination in heterocoupling: Confirm complete formation of unsymmetrical sulfamide by ( ^1 \text{H} ) NMR before proceeding to oxidation. Use stepwise sulfonylation with careful monitoring.
  • Incomplete photofragmentation: Ensure rigorous degassing of solvent to prevent radical quenching. Use Pyrex filter to select appropriate wavelength and prevent side reactions.

Modern Catalytic Method:

  • Imine formation with α-secondary amines: Increase copper catalyst loading to 20-30 mol% to suppress imine byproduct formation.
  • Low heterocoupling efficiency: Use excess of one amine partner (2.0-3.0 equiv) to drive statistical distribution toward desired hetero-diazene.
  • Scale-up issues: Maintain high stirring speed to ensure efficient mixing of heterogeneous reaction components. Add DBDMH portionwise to control exotherm.
Analytical Characterization

Diazene Identification:

  • UV-Vis spectroscopy: Characteristic absorption at ~355 nm for aliphatic diazenes [1].
  • ( ^{13}\text{C} ) NMR: Distinct upfield shift for carbon atoms adjacent to diazene functionality compared to precursor amines.
  • HRMS: Molecular ion consistent with proposed diazene structure, with characteristic isotope pattern.

Reaction Monitoring:

  • TLC: Use silica gel plates with fluorescent indicator. Diazenes typically have higher Rf values than precursor sulfamides or amines.
  • HPLC: Reverse-phase C18 column with UV detection at 254 nm and 355 nm provides optimal separation and detection for reaction monitoring.

Applications and Outlook

The diazene-directed fragment assembly strategy has enabled significant advances in natural product synthesis and drug discovery. The classical stoichiometric approach has been successfully employed for the total synthesis of complex dimeric alkaloids including communesins, psychotridine, and various cyclotryptamine dimers, which represent challenging targets due to their multiple quaternary stereocenters and congested C–C bonds [1] [3]. The exquisite stereocontrol achieved through solvent-caged radical pairing provides access to architectural motifs that are difficult to construct through alternative methods.

The modern catalytic approach significantly expands the synthetic toolbox by enabling deaminative functionalization of abundant amine functionalities, particularly the challenging α-tertiary amines that are prevalent in pharmaceutical compounds and natural products [2]. This method's compatibility with peptide synthesis and solid-phase approaches opens avenues for diversification of amine-containing biomolecules and creation of novel chemical space for drug discovery. The ability to directly transform C–N bonds into various carbon–heteroatom and carbon–carbon bonds through radical processes provides complementary reactivity to traditional polar transformations.

Future developments in this field will likely focus on increasing stereoselectivity in the catalytic approach, developing asymmetric variants for enantioselective coupling, and expanding the scope to include late-stage functionalization of complex molecules. The integration of these methodologies with biocompatible chemistry and chemical biology applications represents another promising direction, potentially enabling selective modification of amines in biomacromolecules and natural products.

References

High-Performance Liquid Chromatography (HPLC) Analysis Protocol for Alkaloids: An Application Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Challenges

The analysis of complex natural products like hodgkinsine, a complex indole alkaloid, presents significant challenges for researchers and drug development professionals. These compounds often exist in intricate matrices, possess multiple stereocenters, and exhibit similar structural analogs, necessitating highly selective and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for such analyses due to its versatility, robustness, and ability to provide quantitative data. This document provides a detailed application note and protocol for the HPLC analysis of alkaloids, which can be adapted and validated for this compound and related compounds. The method draws upon established HPLC techniques for complex pharmaceutical compounds, including those used for therapeutic drug monitoring (TDM) of drugs with narrow therapeutic windows [1].


Method Summary and Key Parameters

This section outlines the core components of a reliable HPLC method suitable for alkaloid analysis. The goal is to achieve baseline separation of the target analyte from its potential metabolites and other matrix components.

Objective: To separate, identify, and quantify an alkaloid (e.g., this compound) in a research sample using HPLC with UV-Vis or fluorescence detection. Principle: The method leverages reversed-phase chromatography, where the non-polar analyte interacts with a hydrophobic stationary phase and is eluted using a polar mobile phase. The specific conditions below are starting points and require optimization for this compound.

Table 1: Standard Chromatographic Conditions for Alkaloid Analysis

Parameter Specification Notes / Rationale
Column C18, 150-250 mm x 4.6 mm, 5 µm Provides a good balance of efficiency, backpressure, and analysis time.
Mobile Phase Variable (e.g., Acetonitrile/Water or Methanol/Water) Often includes a pH modifier like TFA (0.1%) or ammonium acetate buffers to suppress silanol activity and improve peak shape for basic compounds [2].
Flow Rate 0.6 - 1.2 mL/min Optimize for backpressure and resolution [3] [4].
Column Temperature 30°C - 50°C Higher temperatures can reduce backpressure and improve efficiency [3].
Detection UV-Vis (200-300 nm) or Fluorescence Wavelength is analyte-dependent. Fluorescence offers higher selectivity and sensitivity for native-fluorescent compounds [3] [4].
Injection Volume 5-50 µL Dependent on detector sensitivity and column capacity.

Table 2: Method Validation Parameters Based on ICH Guidelines [2]

Validation Parameter Acceptance Criteria Assessment Method
Specificity No interference at analyte retention time Analyze blank matrix and spiked matrix.
Linearity R² ≥ 0.99 Calibration curve over a specified range (e.g., 5-1000 ng/mL) [4].
Precision (Repeatability) RSD < 2% for intra-day Multiple replicates (n≥5) at Low, Mid, High QC levels [2].
Accuracy Bias% within ±5% of nominal value Recovery of spiked samples at multiple concentrations.
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1 Serial dilution of standard.
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:1, RSD < 5% Serial dilution of standard [4].

The following workflow diagram outlines the key stages of the analytical process, from sample preparation to data analysis:

HPLC_Workflow Start Start Analysis SamplePrep Sample Preparation (Protein Precipitation/LLE/SPE) Start->SamplePrep HPLC HPLC Analysis (Inject, Separate, Detect) SamplePrep->HPLC DataAcquisition Data Acquisition (Peak Integration) HPLC->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification End Report Results Quantification->End


Detailed Experimental Protocols

Chemicals, Materials, and Instrumentation
  • Chemical Reagents: HPLC-grade or higher acetonitrile, methanol, and water. Trifluoroacetic acid (TFA) or ammonium acetate for mobile phase preparation.
  • Reference Standards: A certified reference material (CRM) of the target alkaloid (e.g., this compound) is ideal. If unavailable, a high-purity compound with accurately determined purity must be used [1].
  • Biological Materials: Control matrix (e.g., plasma, serum, or plant extract) that is free of the analyte.
  • Instrumentation: An HPLC system comprising of a binary pump, degasser, auto-sampler (temperature-controlled), thermostatted column compartment, and a UV-Vis or fluorescence detector. Data acquisition and processing software is required.
Sample Preparation Workflow

Proper sample preparation is critical for removing interfering matrix components and protecting the analytical column. The choice of technique depends on the sample matrix.

Table 3: Comparison of Sample Preparation Techniques

Technique Procedure Advantages Disadvantages
Protein Precipitation Add cold organic solvent (e.g., methanol, acetonitrile) to sample, vortex, centrifuge, and inject supernatant [3]. Fast, simple, uses common lab equipment. Less selective, may not remove all interferences.
Liquid-Liquid Extraction (LLE) Mix sample with immiscible organic solvent (e.g., chloroform, ethyl acetate), separate phases, evaporate organic layer, and reconstitute [4]. Excellent clean-up, can concentrate analyte. Uses large solvent volumes, more labor-intensive.
Solid-Phase Extraction (SPE) Load sample onto conditioned cartridge, wash with weak solvent, elute analyte with strong solvent, evaporate, and reconstitute [1]. High selectivity and clean-up, amenable to automation. More expensive, requires method development.

Example LLE Protocol (Adapted from Doxorubicin Analysis [4]):

  • Pipette 60 µL of plasma (or other matrix) into a microcentrifuge tube.
  • Add 50 µL of internal standard (IS) solution (if available) and vortex for 30 seconds.
  • Add 900 µL of extraction solvent (e.g., chloroform/methanol 4:1 v/v).
  • Vortex mix vigorously for 10 minutes.
  • Centrifuge at 10,000 × g for 10 minutes.
  • Transfer the organic (lower) layer to a clean tube.
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dry residue in 60 µL of mobile phase, vortex, centrifuge, and inject 50 µL into the HPLC system.
HPLC Instrumental Procedure
  • Mobile Phase Preparation: Prepare the mobile phase as specified in Table 1. For a gradient method, prepare both A (aqueous) and B (organic) phases. Filter all solvents through a 0.22 µm or 0.45 µm membrane filter and degas thoroughly by sonication or sparging with an inert gas.
  • System Equilibration: Prime the system with the initial mobile phase composition and allow it to run for at least 30 minutes, or until a stable baseline is achieved.
  • Calibration Standards: Prepare a series of calibration standards in the appropriate matrix by serial dilution of the stock solution. The concentration range should cover the expected levels in the unknown samples.
  • Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations within the calibration range to monitor the performance of the assay during the run.
  • Sequence Set-up: Program the auto-sampler sequence to inject blanks, calibration standards, QCs, and unknown samples.
  • Chromatographic Run: Initiate the sequence. A typical run time should be long enough to elute all compounds of interest and include a column re-equilibration period.
Quantification using Relative Molar Sensitivity (RMS)

In cases where a certified reference material for the specific analyte is unavailable, the Relative Molar Sensitivity (RMS) method can be employed for accurate quantification [1]. This approach uses a CRM of a different, non-analyte compound as a reference.

Procedure:

  • Calculate RMS: Prepare calibration curves for both the analyte (A) and the non-analyte reference material (R). The RMS is calculated from the ratio of the slopes of their calibration equations: ( RMS = \frac{Slope_{analyte}}{Slope_{reference\ material}} ) [1].
  • Quantify Unknowns: The concentration of the analyte in the test sample is determined using the peak area of the analyte, the calibration curve of the reference material, and the pre-determined RMS value, using the formula: ( Concentration (\mu g/mL) = C \times \frac{1}{RMS} \times \frac{M_A}{1000} ) where ( C ) is the concentration (µmol/L) determined from the reference material's curve, and ( M_A ) is the molecular weight of the analyte (g/mol) [1].

Troubleshooting and Method Optimization

Common issues encountered during method development and their potential solutions are listed below.

Table 4: Troubleshooting Guide for HPLC Analysis

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Active silanol sites on column; inappropriate mobile phase pH. Use a base-deactivated C18 column; add amine modifier (e.g., TFA) to mobile phase; increase buffer concentration.
Low Recovery Inefficient extraction; analyte adsorption to surfaces. Optimize extraction solvent composition; use silanized vials; add a different organic solvent to reconstitution solution.
Retention Time Drift Fluctuations in room temperature; mobile phase evaporation. Use a column oven; prepare fresh mobile phase daily; ensure mobile phase reservoir is sealed.
High Background Noise Contaminated mobile phase; dirty column; contaminated samples. Use high-purity reagents; flush and clean or replace column; improve sample clean-up.

Conclusion

This application note provides a comprehensive framework for developing and validating an HPLC method for the analysis of complex alkaloids like this compound. The protocols for sample preparation, chromatographic separation, and quantification, including the innovative RMS approach, are designed to be adapted in a research setting. Rigorous method validation, following ICH guidelines, is essential to ensure that the generated data is reliable, accurate, and precise for informed decision-making in drug development and natural product research.

References

Synthetic Approaches to Hodgkinsine

Author: Smolecule Technical Support Team. Date: February 2026

Hodgkinsine is a complex trimeric alkaloid, and its supply for research primarily comes from multi-step synthetic processes rather than simple purification [1]. The following table summarizes the key information available on its preparation.

Aspect Available Information from Search Results
Natural Source Shrubs of the genera Psychotria and Hodgkinsonia [1].
Purification Protocol Not detailed in the available literature.
Synthetic Pathway Achieved via iterative oligomerization and a C3a–C3a' dimeric cap installation [1].

| Key Synthetic Steps | 1. Asymmetric copper-catalyzed coupling of monomers [1]. 2. Hydride reduction to form dimeric tryptamide [1]. 3. Chlorination, followed by a cascade reaction to form the core C3a–C3a' bond [1]. 4. Final reduction steps (e.g., Birch reduction) to yield this compound [1]. | | Total Synthesis | Reported as completed in 6 steps (longest linear sequence) from monomeric starting materials [1]. |

Insights for Researchers

Given the lack of explicit purification protocols, the following points may guide your research strategy.

  • Focus on Synthesis: The current scientific literature suggests that obtaining this compound for research is most feasibly achieved through total synthesis. The developed routes are designed to build the complex oligomeric structure with stereocontrol [1].
  • Explore Specialized Literature: Purification methods for similar pyrrolidinoindoline alkaloids might be found in older phytochemistry literature or specialized natural product isolation journals not captured in this search. You may need to consult resources specifically focused on the isolation of alkaloids from plant materials.
  • Consider Commercially Available Analogs: If the goal is biological screening, you might investigate whether simpler dimeric cyclotryptamine alkaloids or synthetic intermediates are more readily available and could provide initial structure-activity relationship data.

Experimental Workflow for Synthesis

The collective synthesis of this compound, as reported, can be visualized through the following experimental workflow.

G Monomer1 Tryptamide Monomer (Nucleophilic, C3) Step1 Asymmetric Copper-Catalyzed Arylation Coupling Monomer1->Step1 Monomer2 Iodonium Monomer (Electrophilic, C7) Monomer2->Step1 Dimer Dimeric α-Ketoamide Scaffold Step1->Dimer Step2 Selective Reduction (Hantzsch Ester) Dimer->Step2 Tryptamide Reduced Dimeric Tryptamide Step2->Tryptamide Step3 Chlorination & Cascade Reaction (Elimination-Cycloaddition-Fragmentation) Tryptamide->Step3 CappedCore Pseudo-meso Capped Core with C3a–C3a' Bond Step3->CappedCore Step4 Final Reductions (Hydride & Birch Reduction) CappedCore->Step4 Product This compound Step4->Product

References

The Core Challenge of Hodgkinsine Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The central difficulty in synthesizing hodgkinsine lies in its multiple quaternary stereocenters [1] [2]. These are carbon atoms connected to four distinct substituents, which creates significant steric crowding. Furthermore, the molecule is a trimer composed of three pyrrolidinoindoline subunits, and the final structure contains a labile C3a–C3a′ bond [3] [4]. Achieving the correct three-dimensional architecture, with complete control over the absolute and relative stereochemistry at each of these centers, is the principal synthetic obstacle [1] [5].

Troubleshooting Common Synthetic Challenges

Here is a guide to common issues and advanced strategies for overcoming them.

Challenge & Symptoms Underlying Principle Recommended Solution & Technical Notes

| 1. Lack of Stereochemical Control

  • Low diastereoselectivity (dr)
  • Formation of incorrect stereoisomers | Multiple vicinal quaternary stereocenters; potential for substrate/catalyst mismatch [1]. | Use diazene-directed fragment assembly [1] [5] or dynamic kinetic asymmetric transformations (DYKAT) [3]. These strategies enable stereoconvergent synthesis from racemic or complex mixtures. | | 2. Inefficient Key Bond Formation
  • Low yield for C–C quaternary bond formation
  • Difficulty forming C3a–C7' linkage | Conventional cross-coupling or alkylation methods fail due to steric congestion around reaction sites. | Employ palladium-catalyzed asymmetric Heck cyclization [1] or copper-catalyzed asymmetric arylation of tryptamides [1]. These are catalytic, asymmetric methods proven in complex settings. | | 3. Oligomeric Assembly Issues
  • Difficulty assembling trimers from monomers
  • Lack of modularity for related analogs | Linear, stepwise synthesis from simple monomers is inefficient and hard to generalize [4]. | Adopt a convergent, modular strategy using pre-formed cyclotryptamine subunits [1] [4]. This allows for the directed union of complex fragments, saving steps and improving control. |

Experimental Protocol: Key Bond Formation via Diazene-directed Assembly

The following workflow, based on the Movassaghi group's research, outlines a robust method for forming the critical C–C bonds with correct stereochemistry [1].

G Start Start: Prepare Cyclotryptamine Fragments A1 C3a-Bromocyclotryptamine (Electrophile) Start->A1 A2 Electronically Attenuated Aryl Hydrazide (Nucleophile) Start->A2 B Silver-Promoted Coupling (AgOTf, DCM, rt) A1->B A2->B C Intermediate Hydrazide Adduct B->C D Mild Oxidation (e.g., MnO₂) C->D End Aryl-Alkyl Diazene Intermediate D->End

This workflow illustrates the synthesis of a key diazene intermediate.

Procedure Details:

  • Fragment Preparation: Synthesize or acquire the required building blocks:

    • C3a-Bromocyclotryptamine (Electrophile): This fragment acts as the electrophile in the coupling. Its synthesis can be achieved via methods like Rh-catalyzed C–H amination [1].
    • Electronically Attenuated Aryl Hydrazide (Nucleophile): Standard aryl hydrazines are incompatible with the silver promoter. Use an electronically deactivated variant, such as a 2,4,6-trifluorophenyl hydrazide or methanesulfonyl hydrazide, for stability [1].
  • Silver-Promoted Coupling:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the C3a-bromocyclotryptamine and the aryl hydrazide (1.0 - 1.2 equiv) in dry dichloromethane (DCM).
    • Cool the mixture to 0°C and add silver trifluoromethanesulfonate (AgOTf, 1.1 equiv) in one portion.
    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). This step forms the hydrazide adduct.
    • Note: If using methanesulfonyl hydrazide, this single step may directly yield the final diazene, as the adduct spontaneously eliminates methanesulfinic acid [1].
  • Oxidation to Diazene:

    • If the hydrazide adduct is isolated, it must be oxidized to the diazene.
    • Dissolve the adduct in a suitable solvent (e.g., DCM or toluene).
    • Add activated manganese dioxide (MnO₂, 5-10 equiv) and stir vigorously at room temperature.
    • After completion, filter the mixture through Celite to remove the solid oxidant and concentrate the filtrate under reduced pressure to obtain the aryl-alkyl diazene intermediate.
  • Photoextrusion for C–C Bond Formation:

    • Dissolve the purified diazene in a degassed, inert solvent (e.g., benzene).
    • Irradiate the solution with a high-intensity UV lamp (e.g., a 450W medium-pressure mercury lamp).
    • Monitor the reaction for the evolution of nitrogen gas (N₂). The extrusion of N₂ leads to the formation of the desired C–C bond between the two cyclotryptamine fragments with complete stereochemical control [1].

Frequently Asked Questions (FAQs)

Q1: Why is the stereochemistry of this compound so important for its biological activity? A1: The biological activity of oligocyclotryptamine alkaloids is highly dependent on their enantiomeric form [5]. Different stereoisomers can interact differently with biological targets like the μ-opioid and NMDA receptors, which are known targets for this compound [6] [2]. Synthesizing a single, pure stereoisomer is therefore crucial for meaningful pharmacological evaluation.

Q2: Are there any practical tips for working with sensitive intermediates like diazenes? A2: Yes. Diazene intermediates can be sensitive to heat and light. It is advisable to:

  • Store them at low temperatures (e.g., -20°C).
  • Keep solutions protected from light by using amber glassware or foil-wrapped flasks.
  • Use degassed solvents to prevent potential side reactions during purification and handling.

Q3: My yields for the key bond-forming step are low. What are some advanced alternative strategies? A3: Beyond the diazene chemistry, other powerful methods have been developed:

  • Pd-Catalyzed Sequential Allylations: This involves a highly chemo-, enantio-, and diastereoselective sequential allylation of dimeric 2-oxindoles using a chiral Pd(0) catalyst, which can achieve excellent enantiomeric excess (up to 96% ee) [3].
  • Catalytic Direct Diazene Synthesis: A very recent (2025) method allows for the direct synthesis of diazenes from sterically hindered α-tertiary amines using a copper catalyst, which could streamline the preparation of key building blocks [7].

References

Hodginsine Stability: Known Challenges and Handling Inferences

Author: Smolecule Technical Support Team. Date: February 2026

Hodgkinsine is a complex oligomeric cyclotryptamine alkaloid. Its structure, featuring multiple C3a quaternary stereocenters, a labile C3a–C3a' linkage, multiple basic nitrogen centers, and severe steric crowding, suggests it is inherently unstable and challenging to work with [1].

While direct data on this compound is limited, the table below summarizes the general stability risk factors that are likely applicable based on its chemical structure and the handling of similar complex natural products.

Stability Risk Factor Likely Manifestation in this compound Recommended Handling Precautions
pH & Hydrolysis [2] Degradation in aqueous solutions, particularly under acidic or basic conditions Use buffered solutions at neutral pH; avoid prolonged exposure to water
Oxidation [2] Loss of potency; possible color changes (e.g., browning) Use inert atmosphere (e.g., N₂); include antioxidants in formulations
Temperature [2] Increased degradation rate at higher temperatures Store frozen or refrigerated; minimize exposure to heat during processing
Light Exposure [2] Photo-oxidation and radical formation Use amber glass vials; wrap vessels in foil; store in the dark

Experimental Workflow for Stability Assessment

Given the lack of specific protocols for this compound, the following workflow outlines a general approach you can adapt to systematically evaluate and establish the stability profile of this compound in your specific experimental conditions. The core principle is to use High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the intact compound over time.

Start Start: Prepare this compound Solution A1 Split into aliquots Start->A1 A2 Dispense into suitable vials A1->A2 B1 Store at different temperatures: • -20°C (Frozen) • 4°C (Refrigerated) • 25°C (Room Temp) • 40°C (Forced Degradation) A2->B1 B2 Expose to different light conditions: • Wrapped in foil (Dark) • Ambient lab light • UV light (Forced Degradation) A2->B2 B3 Use different solvent/buffer systems: • Anhydrous organic solvent • Aqueous buffer at pH 7 • Aqueous buffer at pH 3 A2->B3 C Sample at pre-defined time points (e.g., 0, 1, 3, 7, 14, 30 days) B1->C B2->C B3->C D Analyze samples via HPLC C->D E Calculate % Recovery of Intact this compound D->E F Establish stability profile and recommended storage conditions E->F

Frequently Asked Questions

Based on general stability principles and the synthesis-focused literature, here are answers to anticipated questions.

  • What is the most critical factor to control for this compound stability? Based on its complex structure, control of temperature and pH are likely paramount. The high density of reactive centers and stereochemical complexity makes it susceptible to thermal degradation and hydrolysis. Storing the compound as a lyophilized powder at or below -20°C in an inert atmosphere is a prudent starting point.

  • My this compound solution has changed color. What does this mean? A color change, such as a development of a brown tint, is a strong visual indicator of chemical degradation, likely through oxidation [2]. The hydroquinone-like structures in its polypyrroloindoline core are potentially susceptible to oxidation. You should consider the solution unstable and not use it for quantitative experiments.

  • What analytical techniques are best for monitoring this compound stability? HPLC is the most direct and widely used technique for this purpose. It can separate this compound from its degradation products and allow you to quantify the percentage of intact compound remaining over time. Coupling the HPLC to a Mass Spectrometer (LC-MS) can further help identify the structures of the degradation products.

  • Why is information on this compound stability so scarce? this compound is a high-order oligomeric natural product that is extremely challenging to synthesize and isolate [1] [3]. Much of the published research has focused on achieving its total synthesis and confirming its complex structure, with stability studies being a subsequent, more specialized area of investigation that is often not the primary focus of a synthesis paper.

References

hodgkinsine monomer assembly optimization

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Strategies & Optimization Data

The table below summarizes the core methodologies for assembling cyclotryptamine monomers into hodgkinsine, helping you select the appropriate approach for your goals.

Strategy Key Mechanism Catalyst/Ligand Key Advantages Reported Yield (Key Step)
Diazene-Directed Assembly [1] [2] Photoextrusion of dinitrogen from a diazene intermediate to form C-C bonds. Silver trifluoromethanesulfonate (for diazene synthesis) Convergent assembly of pre-formed oligomers; complete stereocontrol at C3a–C3a' and C3a–C7' linkages, independent of substrate bias. [1] 73% (direct diazene (±)-25 synthesis) [1]
Copper-Catalyzed Oligomerization [3] [4] Iterative asymmetric arylation between a nucleophilic tryptamide and an electrophilic iodonium. CuClO₄ and (S,S)-Ph-IsButBOX ligand [3] Customizable stereochemistry using catalyst control; prevents uncontrolled polymerization; rapid construction of oligomer backbone. [3] 98% yield, 86% e.e. (dimer formation) [3]
Biosynthesis-Inspired Iterative Assembly [2] Iterative C3a−C7' bond formation on a meso-chimonanthine "headcap" using diazene chemistry. N/A (Relies on diazene photolysis) Unified strategy for high-order oligomers (hexamers, heptamers); enables modular chain elongation. [2] N/A (Concept demonstrated for heptamer synthesis) [2]

Troubleshooting Common Experimental Issues

Issue 1: Low Yield or Stereoselectivity in Copper-Catalyzed Coupling

  • Potential Cause: Suboptimal reaction concentration or insufficient electrophile.
  • Solution:
    • Optimize Concentration: Dilute the reaction mixture to 0.01-0.02 M to improve efficiency. [3]
    • Ensure Excess Electrophile: Use 2.0 equivalents of the iodonium electrophile (2) relative to the nucleophilic tryptamide to drive the reaction to completion. [3]
    • Catalyst System: Employ the CuClO₄/(S,S)-Ph-IsButBOX catalyst system, which provides superior results (98% yield, 86% e.e.) compared to other combinations. [3]

Issue 2: Inefficient Diazene Synthesis

  • Potential Cause: Instability of aryl hydrazine nucleophiles under silver-promoted reaction conditions.
  • Solution:
    • Use an electronically deactivated hydrazine derivative. Methanesulfonyl hydrazide (20) directly yields the desired aryl-alkyl diazene in a single step (73%), outperforming simple aryl hydrazines. [1]

Issue 3: Difficulty Forming Successive C3a–C7' Linkages

  • Potential Cause: Traditional methods (e.g., substrate-controlled Heck cyclization or enolate arylation) may fail for longer oligomers. [3]
  • Solution:
    • Adopt a catalyst-controlled iterative strategy. [3] This involves:
      • Coupling: Join monomers using the optimized copper catalysis.
      • Reduction: Selectively reduce the ketoamide of the dimer with a Hantzsch ester to re-establish the nucleophilic tryptamide for the next iteration. [3]
    • This controlled cycle prevents mismatched substrate bias and allows for the predictable synthesis of trimers and tetramers. [3]

Detailed Experimental Protocols

Protocol 1: Direct Synthesis of an Aryl-Alkyl Diazene [1] This one-step protocol provides a more efficient route to a key diazene intermediate.

  • Reaction Setup: Charge a flame-dried flask with C3a-bromocyclotryptamine 21 (1.0 equiv) and methanesulfonyl hydrazide 20 (approx. 1.1-1.5 equiv).
  • Activation: Dissolve the solids in a suitable anhydrous solvent (e.g., DCM or THF) under an inert atmosphere.
  • Promoter Addition: Add silver trifluoromethanesulfonate (1.1 equiv) to the reaction mixture at room temperature.
  • Completion: Monitor the reaction by TLC or LCMS. Upon completion, work up the mixture to directly isolate aryl-alkyl diazene (±)-25 with an expected yield of 73%.

Protocol 2: Iterative Monomer Addition via Copper Catalysis [3] This protocol outlines the cycle for building the oligomeric chain.

  • Asymmetric Arylation:
    • In an inert atmosphere glovebox, combine the nucleophilic tryptamide oligomer (e.g., 1 or 4, 1.0 equiv), iodonium electrophile 2 (2.0 equiv), CuClO₄ (20-30 mol%), and (S,S)-Ph-IsButBOX ligand (22-33 mol%).
    • Dissolve in anhydrous DCM at a concentration of 0.02 M.
    • Stir the reaction at room temperature until complete conversion is achieved to form the α-ketoamide oligomer (e.g., 3).
  • Hydride Reduction:
    • To the crude α-ketoamide oligomer, add a Hantzsch ester (e.g., 2-4 equiv) in MeOH.
    • Stir the reaction until reduction is complete, restoring the electron-rich tryptamide nucleophile (e.g., 4) for the next cycle.

The following diagram illustrates the logical workflow for selecting a monomer assembly strategy based on your research objectives.

G Start Start: Monomer Assembly Objective A Need unified access to high-order oligomers? Start->A B Primary goal is full stereochemical control? Start->B C Building sequential C3a–C7' linkages? Start->C Strat1 Strategy 1: Biosynthesis-Inspired Iterative Assembly A->Strat1 Yes Strat2 Strategy 2: Diazene-Directed Assembly B->Strat2 Yes Strat3 Strategy 3: Copper-Catalyzed Oligomerization C->Strat3 Yes Desc1 Ideal for heptamers/hexamers. Inspired by concatenative biogenesis. [2] Desc2 Best for complete stereocontrol independent of substrate bias. Uses photoextrusion. [1] Desc3 Enables customizable stereochemistry via catalyst control. Prevents uncontrolled polymerization. [3]

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for confirming the structure of synthetic this compound? A1: Structure confirmation, especially of stereochemistry, is challenging. Mass spectrometry is crucial for determining oligomer size via fragmentation patterns. [2] However, NMR analysis is often complicated by signal broadening and atropisomerism. [2] Total synthesis followed by comparative analysis with natural samples is considered a definitive method for full stereochemical assignment. [2]

Q2: Why is stereocontrol so critical in this compound synthesis? A2: this compound contains multiple quaternary stereocenters at the junctions of its cyclotryptamine monomers. [1] [3] The biological activity of this compound and its stereoisomers can vary significantly, making precise control over absolute and relative stereochemistry essential for meaningful pharmacological evaluation. [5]

Q3: My diazene photolysis is not proceeding cleanly. What could be wrong? A3: The photoextrusion of dinitrogen is a critical step in the diazene-directed approach. [1] Ensure the use of appropriate light sources and wavelengths as specified in the literature. Also, verify the purity and correct structure of the diazene precursor, as complex mixtures or impurities can lead to side reactions and poor conversion.

References

Troubleshooting Guide: Quaternary Stereocenter Formation

Author: Smolecule Technical Support Team. Date: February 2026

Challenge / Issue Recommended Methodology Key Technical Insight Reported Outcome / Yield
Forming C3a–C3a' & C3a–C7' linkages with stereocontrol Diazene-directed assembly & photoextrusion [1] [2] Construct a complex bis- or tris-diazene intermediate. Photoextrusion of N₂ forms C–C bonds and quaternary stereocenters stereospecifically. Complete stereocontrol; Example: Four stereocenters formed in a single step (Photoextrusion from a tetramer intermediate) [1].
Synthesis of sensitive aryl-alkyl diazene intermediates Ag(I)-promoted coupling with attenuated hydrazines [1] Use electronically deactivated hydrazides (e.g., 19 or methanesulfonyl hydrazide 20) for nucleophilic addition to C3a-bromocyclotryptamines. Avoids instability with Ag(I) promoters. 72-73% yield; Direct, one-step diazene synthesis achieved with methanesulfonyl hydrazide [1].
Low yield or instability in classic hydrazine route Single-step diazene synthesis [1] Use methanesulfonyl hydrazide (20). The adduct spontaneously loses methanesulfinic acid, directly yielding the stable diazene. 73% yield; Superior to previous multi-step approaches [1].
Accessing functionalized cyclotryptamine monomers Metal-catalyzed C–H amination [1] Ir-catalyzed: For C7-functionalization. Rh-catalyzed: For C3a–H amination to install sulfamate ester handles for fragment coupling. Regioselective, applicable in late-stage, complex settings [1] [2].

Detailed Experimental Protocols

Direct, One-Step Aryl-Alkyl Diazene Synthesis

This protocol provides a robust method for creating the critical diazene intermediates [1].

  • Reaction Setup: In a flame-dried flask, combine the C3a-bromocyclotryptamine (e.g., 21, 1.0 equiv) and methanesulfonyl hydrazide (20, 1.2-2.5 equiv) under an inert atmosphere.
  • Electrophilic Activation: Add silver(I) trifluoromethanesulfonate (1.1-1.5 equiv) in one portion to the reaction mixture.
  • Reaction Conditions: Stir the mixture in a suitable anhydrous solvent (e.g., DCM or THF) at room temperature or 0°C, monitoring by TLC or LC-MS.
  • Work-up and Purification: Upon completion, filter the reaction mixture through a celite pad to remove silver salts. Concentrate the filtrate and purify the crude residue by flash chromatography on silica gel to obtain the pure diazene product (e.g., (±)-25).
Stereospecific C–C Bond Formation via Photoextrusion

This key step converts the assembled diazene into the final carbon framework with the desired quaternary stereocenters [1] [2].

  • Sample Preparation: The advanced diazene intermediate (e.g., tris-diazene pentamer 6) is best applied as a thin film.
  • Irradiation: Place the sample under an inert atmosphere and irradiate it using a 300 nm UV lamp.
  • Reaction Monitoring: The reaction is typically complete after several hours (e.g., 8 hours). The extrusion of three molecules of dinitrogen (N₂) is the driving force.
  • Product Isolation: After photoextrusion, purify the product (e.g., fully C–C linked pentamer 17) using standard techniques like preparative TLC or flash chromatography.

Experimental Workflow Diagram

The following diagram visualizes the core strategy for constructing oligomeric cyclotryptamine alkaloids, linking the key intermediates and processes.

workflow Monomers Cyclotryptamine Monomers C_H_Amination Ir/Rh-Catalyzed C–H Amination Monomers->C_H_Amination Bromide C3a-Bromocyclotryptamine (e.g., 21) C_H_Amination->Bromide Hydrazide C7-Hydrazidocyclotryptamine (e.g., 12) C_H_Amination->Hydrazide Ag_Coupling Ag(I)-Promoted Coupling Bromide->Ag_Coupling Hydrazide->Ag_Coupling Diazene_Intermediate Polymeric Diazene (e.g., Tris-diazene 6) Ag_Coupling->Diazene_Intermediate Photoextrusion Photoextrusion (300 nm UV) Diazene_Intermediate->Photoextrusion C_C_Linked C–C Linked Core with Quaternary Stereocenters Photoextrusion->C_C_Linked

References

hodgkinsine chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the primary strategies for separating complex multi-component mixtures? Successful separation relies on systematically optimizing multiple parameters. Key strategies include using multi-step or curved gradient elution programs, selecting appropriate HPLC columns (e.g., C8 for polar compounds), and adjusting column temperature and flow rate to improve resolution. The composition of the mobile phase is also critical, especially for ionizable compounds [1].

  • How can I improve the resolution of two closely eluting peaks? If two compounds are not baseline-separated, you can often achieve noticeable improvement by reducing the flow rate. This strategy can be combined with adjustments to the column temperature and a fine-tuning of the gradient elution program for an optimal result [1].

  • My chromatogram shows peak tailing. What could be the cause? Peak tailing is a common issue with several potential causes. It can result from a blocked filter screen at the column ends, column degradation (collapse), or sample contamination on the column. For basic compounds, an incorrectly selected mobile phase pH is also a frequent culprit [2].

  • What should I do if I suspect my column is contaminated? If you suspect contamination, a common first step is to periodically flush the column with a strong solvent between injections or during analysis [2]. For a heavily contaminated column, you may need to replace the sieve plate or the entire column [2].

  • Are there special considerations when isolating alkaloids like hodgkinsine? Yes. Alkaloid isolation is non-trivial and requires care to prevent the formation of artefacts. A typical approach involves methanolic extraction of dried plant material. Because alkaloids are often basic, the use of basic mobile phases (e.g., with ammonium hydroxide) can help control ionization and improve peak shape during subsequent chromatographic purification [3].

Troubleshooting Guides

Peak Shape Abnormalities
Problem Possible Cause Solution
Peak Tailing [2] Screen blockage, Column collapse, Column contamination, Incorrect mobile phase pH Backflush or replace column; Flush with strong solvent; Adjust pH (use low pH for basic compounds).
Peak Fronting [2] Sample overload, Inappropriate solvent selection, Column damage Reduce sample content; Use sample solvent with elution strength similar to mobile phase; Replace column.
Baseline & Noise Issues
Problem Possible Cause Solution
Baseline Drift [2] Column temperature fluctuations, Uneven mobile phase, Contaminated flow cell, Improper flow rate Use a column oven; Degas mobile phase and use HPLC-grade solvents; Flush flow cell with strong solvent.
Baseline Noise [2] Air in mobile phase/detector/pump, System leakage, Incomplete mobile phase mixing Degas mobile phase and purge system; Check for loose fittings or pump seal leaks; Mix mobile phase thoroughly by hand.
Other Chromatographic Issues
Problem Possible Cause Solution
Wider Peaks [2] Column failure (reduced plates), Tubing with too large inner diameter or too long, Detector response time too slow Replace or regenerate column; Use shorter, narrower tubing; Reduce detector response time.
Insufficient Resolution [2] Unreasonable gradient, Mobile phase deterioration, Guard/Analytical column blockage Re-optimize gradient program; Reconfigure fresh mobile phase; Remove, clean, or replace guard/analytical column.

Experimental Protocol: Alkaloid Separation

The following workflow is adapted from a published protocol for the separation of codonocarpine-type alkaloids, which share similarities with the challenges of isolating this compound [3]. This provides a robust methodological foundation.

G Start Start: Dried Plant Material (e.g., root bark) Step1 1. Extraction (Methanol, technical grade) Start->Step1 Step2 2. Filtration and Concentration (Rotary Evaporator) Step1->Step2 Step3 3. Sample Loading onto Chromatography Column Step2->Step3 Step4 4. Fraction Collection (Based on TLC monitoring) Step3->Step4 Step5 5. Fraction Analysis (LC-MS, NMR) Step4->Step5 End End: Pure Alkaloid Fractions Step5->End

Title: Alkaloid Separation Workflow

Materials and Reagents:

  • Plant Material: Dried and finely shredded root bark or other source material.
  • Solvents: Methanol (technical grade, distilled prior to use), Chloroform, Dichloromethane, Diethyl ether.
  • Chromatography: Silica gel (e.g., Merck 60, 40-63 μm), TLC plates (Silica gel 60 F254).
  • Additives: Ammonium hydroxide (NH₃, 25%), Formic acid.
  • Equipment: Rotary evaporator, glass chromatography columns, solvent reservoirs, round-bottom flasks, magnetic stirrer, UV lamp (254 nm).

Detailed Procedure:

  • Extraction: Extract the dried and shredded plant material exhaustively with methanol at room temperature [3].
  • Filtration and Concentration: Filter the combined methanolic extracts using a cloth strainer. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract [3].
  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel for dry loading. This mixture is then added to the top of a prepared chromatography column packed with silica gel [3].
  • Elution and Fraction Collection: Elute the column using a tailored gradient. The example from the literature uses a stepwise gradient from Dichloromethane to Dichloromethane/MeOH/NH₃ [3]. Collect fractions automatically or manually based on time or TLC monitoring.
  • Fraction Analysis: Analyze collected fractions by TLC and/or LC-MS. The provided example uses a Cortecs UPLC C18+ column with formic acid in water and acetonitrile as mobile phases for analysis [3]. Combine fractions containing the pure target compound(s) as determined by your analytical methods.

Optimization Strategies Diagram

Once a basic separation is achieved, the following logical framework can be used to systematically optimize the method for better resolution, sharper peaks, and shorter run times.

G Start Poor Separation Strat1 Adjust Gradient Elution (Multi-step or curved gradient) Start->Strat1 Strat2 Optimize Stationary Phase (e.g., C8 vs C18, smaller particles) Start->Strat2 Strat3 Modify Temperature (Lower temp for resolution) Start->Strat3 Strat4 Adjust Flow Rate (Reduce for resolution) Start->Strat4 Strat5 Modify Mobile Phase (Add buffers, acids, bases) Start->Strat5 End Optimal Method Strat1->End Strat2->End Strat3->End Strat4->End Risk MS Incompatibility Warning Strat5->Risk Uses additives Risk->End

Title: Separation Optimization Strategy

Industry Trends and Advanced Notes

The field of chromatographic separation is continuously evolving. Here are some key trends that may enhance your work:

  • Automation in Sample Preparation: The industry is moving towards automating complex sample preparation tasks like solid-phase extraction (SPE) and derivatization. This is especially beneficial in high-throughput environments as it greatly reduces human error and improves consistency [4].
  • Ready-Made Kits for Specific Assays: Vendors now offer standardized kits for challenging analyses (e.g., PFAS, oligonucleotides, peptide mapping). These kits provide pre-optimized protocols, standards, and consumables, which simplifies method development, reduces variability, and ensures accurate results [4].
  • Liquid-Liquid Chromatography: Technologies like Centrifugal Partition Chromatography (CPC), which use a liquid stationary phase, can offer superior yield and purity for certain purification challenges and radically reduce downstream development costs [5].

References

The Hodgkinsine Solubility Challenge

Author: Smolecule Technical Support Team. Date: February 2026

Hodgkinsine is a complex indole alkaloid, and its poor water solubility is a primary challenge for pharmacological research and drug development. This is a common issue for many new chemical entities, where high molecular weight and complex structures often lead to low aqueous solubility, thereby limiting bioavailability [1].

While the search results do not contain specific solubility data (like log P or mg/mL) for this compound, one source identifies it as a "heteroyohimbine-type oxindole alkaloid" [2]. This classification places it in a family of natural products known for their intricate structures and typically poor solubility, providing a starting point for understanding its behavior.

Solubility Enhancement Strategies: An Overview

The following table summarizes established techniques that can be investigated for this compound. The strategy you choose will depend on factors like the intended dosage form and the resources available for formulation.

Technique Category Example Methods Brief Mechanism Considerations for this compound
Physical Modification Micronization, Nanosuspension [3] [4] Increases surface area for dissolution. Likely requires specialized equipment. May not address intrinsic solubility.
Chemical Modification Salt Formation [1] Alters pH-dependent ionization to improve water solubility. Requires specific ionizable groups on the this compound molecule.
Carrier Systems Solid Dispersions, Cyclodextrin Complexation [3] [4] Disperses drug in a hydrophilic matrix or encloses it in a water-soluble cavity. Requires finding a compatible, inert carrier polymer (e.g., PEG, PVP).
Surfactants & Lipidic Systems Micelles, Microemulsions, Self-Emulsifying Drug Delivery Systems (SEDDS) [3] [4] [1] Uses amphiphilic compounds to solubilize drugs in micelles or lipid droplets. Excellent potential. Requires screening for compatible surfactants and lipids.

A Promising Protocol: Silica Nanoparticle Adsorption

Recent research points to a particularly effective method for alkaloids and similar molecules: competitive adsorption on silica nanosurfaces with ultrahigh silanol densities [5]. This technique has been shown to increase the solubility of poorly soluble drugs by 10 to 2,000-fold [5].

The experimental workflow for this method can be summarized as follows:

G cluster_1 Key Advantage A Engineer Silica Nanoparticles B Load Drug in Dry State A->B C Introduce to Aqueous Medium B->C D Competitive Adsorption C->D E Rapid Drug Release D->E F No chemical modification of drug molecule required D->F

Detailed Experimental Methodology:

  • Materials: Silica nanoparticles (7-22 nm) as raw material. Your model drug, this compound. A volatile, anhydrous solvent (e.g., ethanol, acetone) for the drug.
  • Procedure:
    • Engineer the Adsorption Template: Agglomerate the silica nanoparticles through controlled evaporation to form a porous template. The key is the ultra-high density of silanol groups (up to 20 OH/nm²) on the surface, which is much higher than conventional silica (4-6 OH/nm²) [5].
    • Adsorb the Drug: In a dry environment, expose the engineered silica template to a solution of this compound. The drug molecules will adsorb onto the high-affinity silica surface.
    • Induce Dissolution: Upon introducing the drug-loaded silica to an aqueous medium (e.g., a buffer for dissolution testing), a competitive adsorption process occurs. Water molecules, which have a high binding affinity for the dense silanol surfaces, displace the adsorbed this compound molecules, facilitating their rapid release and dissolution into the solution [5].
  • Evaluation: Conduct in vitro dissolution studies. Compare the release profile of the this compound-silica formulation against crystalline this compound. The benchmark from the literature is 90% drug release within one hour [5].

Frequently Asked Questions (FAQs)

Why is this compound so difficult to solubilize? Its structure is likely a high molecular weight, multi-ring alkaloid. Such molecules have strong internal crystal lattice energy and are often very lipophilic (high log P), making it energetically unfavorable for them to dissolve in polar solvents like water [3] [1].

What is the first step I should take in my lab? Begin with a baseline characterization. Determine this compound's equilibrium solubility in various aqueous buffers (e.g., at pH 1.2, 4.5, and 6.8) and in different co-solvents (e.g., PEG, ethanol). This data is crucial for evaluating the success of any enhancement technique.

Are there stability concerns with these methods? Yes, each method has its own considerations. For the silica nanoparticle method, stability over two years has been demonstrated for other drugs [5]. For other methods, amorphous solid dispersions can recrystallize over time, and surfactants may have chemical incompatibilities. Any formulation requires long-term stability testing under ICH guidelines.

The silica nanoparticle method seems promising. Is it scalable? The research indicates that the process is considered cost-effective and scalable for mass production, which is a significant advantage for future development [5].

References

Modern Strategies for Complex Alkaloid Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two advanced methodologies that are highly relevant to the multi-step, stereoselective synthesis required for compounds like hodgkinsine.

Methodology Key Innovation Relevance to this compound-like Synthesis
Diazene-Directed Fragment Assembly [1] Uses diazene intermediates to stereoselectively form C-C bonds between cyclotryptamine subunits via photoextrusion of dinitrogen. Enables convergent and modular assembly of intact, complex fragments. Crucial for constructing dimeric/trimeric structures with correct stereochemistry at challenging C3a–C3a' and C3a–C7' linkages [1].
Catalytic Diazene Synthesis [2] [3] Catalytic, direct synthesis of aliphatic diazenes from sterically hindered α-tertiary primary amines. Offers a more efficient and sustainable route to key diazene precursors, potentially simplifying the synthetic route and improving functional group tolerance compared to classical multi-step methods [2] [3].

Experimental Workflow: Diazene-Directed Assembly

The following diagram outlines the core conceptual workflow for the diazene-directed assembly strategy, which is foundational to the modern synthesis of these alkaloids.

MonomerPrep Cyclotryptamine Monomer Preparation C_H_Amination C–H Amination (C3a- & C7-Functionalization) MonomerPrep->C_H_Amination DiazeneFormation Diazene Coupling C_H_Amination->DiazeneFormation Photoextrusion Photoextrusion of N₂ DiazeneFormation->Photoextrusion FinalAlkaloid Complex Oligomeric Alkaloid (e.g., this compound) Photoextrusion->FinalAlkaloid

Key experimental aspects for this workflow are based on the synthesis of (-)-quadrigemine C and related alkaloids [1]:

  • Cyclotryptamine Monomer Preparation: Start with enantiomerically pure cyclotryptamine building blocks.
  • C–H Amination: Employ Rh-catalyzed C–H amination for C3a-functionalization and Ir-catalyzed C–H amination for C7-functionalization to create advanced monomers.
  • Diazene Coupling: For C3a–C7' linkages, use a silver-promoted reaction between an electronically attenuated hydrazine nucleophile (e.g., methanesulfonyl hydrazide) and a C3a-bromocyclotryptamine. This directly provides the aryl-alkyl diazene.
  • Photoextrusion of N₂: The final critical step involves irradiating the complex poly-diazene intermediate. This expels dinitrogen (N₂) and forms the final C–C bonds (C3a–C3a' and C3a–C7') with complete stereocontrol, establishing the quaternary stereogenic centers.

Frequently Asked Questions

Here are answers to some anticipated technical questions based on the literature.

Q1: What is the main advantage of the diazene-directed approach over traditional methods? The primary advantage is superior stereocontrol. This strategy allows for the completely stereospecific union of pre-formed, stereochemically defined cyclotryptamine subunits. It avoids the diastereoselectivity issues that can plague methods relying on substrate-controlled stereochemistry for each bond formation [1].

Q2: My diazene coupling step is inefficient. What are some potential improvements? Classical sulfamide oxidation routes can be problematic. Consider these modern alternatives:

  • Direct Diazene Synthesis: Use methanesulfonyl hydrazide in a silver-promoted coupling with C3a-bromocyclotryptamines. This one-pot method bypasses the need for pre-formed sulfamides and their oxidation [1].
  • Electrochemical Oxidation: If using sulfamide precursors, anodic oxidation is a newer, cleaner method that avoids stoichiometric chlorinating reagents [4].
  • Catalytic Deaminative Coupling: For certain diazene types, the emerging copper-catalyzed synthesis from primary amines is a highly efficient and rapid alternative [2] [3].

Q3: Are there any specific handling considerations for the key reaction intermediates? Yes. The advanced poly-diazene intermediates are critical to the success of the photoextrusion step. They must be handled with care, and their purity should be confirmed before proceeding. The photoextrusion reaction itself likely requires specialized equipment (e.g., a photoreactor) to ensure consistent and complete N₂ expulsion across the complex molecule [1].

Key Troubleshooting Considerations for Scale-Up

While the search results don't provide explicit scale-up data, here are critical points to consider based on the described methodologies:

  • Purification Complexity: The final oligomeric products are highly complex and contain multiple basic nitrogen atoms. Develop robust purification protocols (e.g., chromatography, crystallization) early on.
  • Photoreactor Design: Scaling the photoextrusion step will require engineering to ensure uniform light penetration for consistent reaction rates in larger volumes.
  • Catalyst Optimization: The Rh- and Ir-catalyzed C–H amination steps are powerful but may require optimization for cost-efficiency and metal removal at a larger scale.

References

Experimental Protocols for Mu Opioid Receptor Affinity

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experiments used to quantify and characterize interactions between a compound and the mu opioid receptor (MOR).

Experimental Method Measured Parameters Key Experimental Details
Competition Binding Assays [1] [2] Affinity (Ki), Receptor Selectivity (MOR vs. DOR, KOR) Measures the ability of a test ligand (e.g., hodgkinsine) to displace a radio-labeled reference ligand (e.g., [³H]-naloxone) from receptors in cell membranes [1].
Functional cAMP Inhibition Assay [3] [1] Agonist Potency (EC₅₀), Efficacy (% of Maximal Response) Measures the ligand's ability to activate the receptor and inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in intact cells [1].
Conformational Biosensor Assay [2] Intrinsic Efficacy, Kinetics of G-protein Mimic Binding Uses purified MOR and an active-state sensor (e.g., nanobody Nb39) to directly measure ligand-induced conformational changes in a cell-free system [2].
[³⁵S]GTPγS Binding Assay [2] G-protein Activation Measures the binding of a non-hydrolyzable GTP analog to G-proteins, indicating the initial step of receptor activation [2].

Mu Opioid Receptor Signaling Pathway

The diagram below illustrates the core signaling pathway of the Mu Opioid Receptor, which ligands like this compound would potentially modulate.

MOR_pathway cluster_effects Cellular & Physiological Effects Ligand Opioid Ligand (e.g., this compound) MOR Mu Opioid Receptor (MOR) Ligand->MOR Binds to MOR Gi_Protein Heterotrimeric Gi/o Protein MOR->Gi_Protein Activates AC Adenylyl Cyclase (AC) Gi_Protein->AC Gαi inhibits GIRK GIRK Channel Gi_Protein->GIRK Gβγ opens VGCC Voltage-Gated Ca²⁺ Channel Gi_Protein->VGCC Gβγ inhibits cAMP cAMP production ↓ AC->cAMP PKA PKA activity ↓ cAMP->PKA Cellular Response\nModulation Cellular Response Modulation PKA->Cellular Response\nModulation Leads to Neuronal\nHyperpolarization Neuronal Hyperpolarization GIRK->Neuronal\nHyperpolarization Leads to Neurotransmitter\nRelease ↓ Neurotransmitter Release ↓ VGCC->Neurotransmitter\nRelease ↓ Leads to Analgesia Analgesia Neuronal\nHyperpolarization->Analgesia Neurotransmitter\nRelease ↓->Analgesia Cellular Response\nModulation->Analgesia

This pathway shows that MOR activation by an agonist triggers conformational changes, leading to G-protein dissociation. The Gαi subunit inhibits adenylyl cyclase (AC), reducing cAMP levels and Protein Kinase A (PKA) activity. Simultaneously, the Gβγ subunits activate G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels and inhibit voltage-gated calcium channels (VGCC). The net effect is neuronal hyperpolarization, reduced neurotransmitter release, and ultimately, analgesia [3] [4] [5].

How to Proceed with Research on this compound

Since direct data is unavailable, I suggest these research strategies to find the information you need:

  • Search Specialized Databases: Use scientific databases like PubMed, Scopus, or Google Scholar with specific search terms such as "this compound opioid receptor binding" or "this compound alkaloid pharmacological activity".
  • Review Broader Literature: Look for original research articles on the isolation, chemical characterization, or broader pharmacological screening of this compound or the plants it is derived from (Psychotria species). These might contain the affinity data as part of their findings.
  • Explore Related Natural Products: The field of MOR pharmacology is actively investigating ligands with diverse structures, including peptides and natural products, to find compounds with better efficacy and safety profiles [6]. Research on other natural products may provide a useful context.

References

hodgkinsine NMDA antagonist activity

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile of Hodgkinsine

The table below summarizes the key characteristics of this compound identified in the search results.

Property Description
Primary Biological Activities NMDA receptor antagonist; opioid receptor agonist; analgesic and antinociceptive effects; also shows antiviral, antibacterial, and antifungal properties [1] [2].
Mechanism of Action Dual activity: acts as both an NMDA receptor antagonist and an opioid receptor agonist [1] [2].
Reported Experimental Model Study on thermal models and a chemical model (capsaicin-induced pain) in mice [2].
Key Experimental Finding Produced a dose-dependent, naloxone-reversible analgesic effect, indicating opioid receptor participation [2].
Molecular Formula C₃₃H₃₈N₆ [1]
CAS Number 18210-71-4 [1]

Experimental Data and Proposed Mechanism

One key study investigated the antinociceptive (pain-blocking) profile of this compound. The experimental findings and the proposed signaling pathway are summarized below.

  • Experimental Protocol: The study used thermal models of nociception and a chemical model of capsaicin-induced pain in mice. To probe the mechanism, the opioid antagonist naloxone was used. The observation that naloxone reversed this compound's analgesic effect in thermal models indicated that its action is mediated through the activation of opioid receptors [2].
  • Interpretation of Results: The potent activity of this compound against capsaicin-induced pain specifically suggests the participation of NMDA receptor antagonism in its overall analgesic effect. Capsaicin, the active component in chili peppers, activates a specific receptor (TRPV1) on sensory neurons, leading to pain signals that involve the release of glutamate and activation of NMDA receptors in the spinal cord. The efficacy of this compound in blocking this type of pain is a recognized indicator of NMDA antagonist activity [2].

The following diagram illustrates this dual mechanism of action based on the experimental findings:

G This compound This compound NMDA_Receptor NMDA_Receptor This compound->NMDA_Receptor Antagonizes Opioid_Receptor Opioid_Receptor This compound->Opioid_Receptor Agonizes Pain_Signaling Pain_Signaling NMDA_Receptor->Pain_Signaling Promotes Opioid_Receptor->Pain_Signaling Inhibits Analgesia Analgesia Pain_Signaling->Analgesia Reduced

Limitations and Research Gaps

For your objective comparison guide, it is important to note the following limitations in the available data for this compound:

  • Lack of Quantitative Data: The search results do not provide quantitative data such as IC₅₀ values (potency) for its NMDA antagonist activity, making a direct and objective comparison with other well-known NMDA antagonists like ketamine or memantine impossible with the information at hand.
  • Absence of Detailed Protocols: While the general experimental models are described, the available information lacks the granular, step-by-step methodology required to fully replicate the key experiments.
  • Limited Scope of Studies: The information comes from a single, older letter (published in 2000) and a chemical supplier's data sheet. No recent studies or more comprehensive primary research articles were identified in this search, indicating a significant gap in the current literature readily available online.

References

hodgkinsine versus chimonanthine activity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Activity Comparison

Feature Hodgkinsine Chimonanthine
Basic Structure Trimeric pyrrolidinoindoline alkaloid [1] [2] Dimeric pyrrolidinoindoline alkaloid [1] [3]
Key Reported Activities Potent analgesic [1] [2], Antiviral, Antibacterial, Antifungal [2] Antinociceptive (varies by stereoisomer) [1]
Mechanism of Action μ-opioid receptor agonist and NMDA receptor antagonist [2]. Activity is not significantly reversed by naloxone, suggesting a non-opioid mechanism for some stereoisomers [1].
Analgesic Efficacy (in vivo) Dose-dependent and potent antinociceptive activity in thermal (tail-flick) and chemical (capsaicin) pain models [1]. Activity is highly dependent on stereochemistry. The (+)- and (-)- stereoisomers showed activity, while the (meso)- form was inactive in the tail-flick test [1].

Experimental Data & Protocols

For your experimental work, here are key methodologies from the literature to assess the activity of these compounds.

In Vitro Binding Assays
  • Objective: To determine affinity for specific receptor targets.
  • General Protocol: Cell membranes expressing the human μ- or κ-opioid receptors are incubated with various concentrations of the test alkaloid and a radioactively labeled selective antagonist (e.g., [³H]DAMGO for μ-opioid receptors). After incubation, the mixture is filtered to separate bound from unbound ligand, and the radioactivity on the filter is measured [1].
  • Key Data Output: IC₅₀ or Kᵢ values, which quantify the concentration required to inhibit 50% of the specific binding of the radioactive ligand.
In Vivo Antinociceptive Models
  • Tail-Flick Test
    • Objective: To evaluate centrally-mediated, opioid-sensitive analgesia.
    • Protocol: A thermal stimulus is applied to the tail of a rodent (e.g., a mouse). The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. After administering the test alkaloid (e.g., 20 mg/kg, subcutaneously), latencies are measured again at various time points. A significant increase in reaction latency indicates antinociception. A cutoff time is set to prevent tissue damage [1].
    • Pharmacological Confirmation: To probe the involvement of opioid receptors, the experiment can be repeated by pre-treating animals with a non-selective opioid antagonist like naloxone (1 mg/kg, i.p.) 15 minutes before the alkaloid. Reversal of analgesia by naloxone suggests opioid receptor involvement [1] [2].
  • Capsaicin-Induced Pain
    • Objective: To evaluate analgesia in a model of chemical pain and neurogenic inflammation, which involves glutamate and NMDA receptors.
    • Protocol: Capsaicin (a TRPV1 receptor agonist) is injected into the dorsal surface of a rodent's hind paw. The time the animal spends licking or biting the injected paw over a 5-minute period is recorded. Test alkaloids are administered before capsaicin injection, and a reduction in licking/biting time indicates antinociceptive activity [1].

Signaling Pathways & Experimental Workflow

The diagrams below illustrate the proposed mechanism of action for this compound and a general workflow for the key antinociception experiments.

hodgkinsine_pathway Proposed this compound Signaling Pathways cluster_opioid Opioid Pathway cluster_nmda Glutamate Pathway H This compound MOR μ-Opioid Receptor H->MOR NMDAR NMDA Receptor H->NMDAR K_Channel K⁺ Channel Opening MOR->K_Channel Activates Reduced_Neurotransmission Reduced Neurotransmitter Release K_Channel->Reduced_Neurotransmission Leads to Analgesia Analgesia Reduced_Neurotransmission->Analgesia Contributes to Ca_Influx Reduced Ca²⁺ Influx NMDAR->Ca_Influx Blocks Reduced_Signal Reduced Neuronal Excitability Ca_Influx->Reduced_Signal Leads to Reduced_Signal->Analgesia Contributes to

experimental_flow In Vivo Analgesia Assessment cluster_treatment Treatment Administration cluster_model Pain Model Start Animal Grouping & Baseline Measurement T1 Vehicle Group Start->T1 T2 Alkaloid Test Group Start->T2 T3 Alkaloid + Naloxone Group Start->T3 M1 Thermal Stimulus (Tail-Flick Test) T1->M1 M2 Chemical Stimulus (Capsaicin Test) T1->M2 T2->M1 T2->M2 T3->M1 T3->M2 Outcome Outcome Measurement: Reaction Latency or Licking/Biting Time M1->Outcome M2->Outcome Analysis Data Analysis & Mechanism Inference Outcome->Analysis

Key Insights for Researchers

  • Stereochemistry is Crucial: The activity of these alkaloids, particularly chimonanthine, is highly dependent on their three-dimensional configuration [1]. Research and synthesis must carefully account for stereoisomers.
  • Distinct Mechanisms: While this compound's activity involves classic opioid and NMDA pathways, chimonanthine's antinociceptive effect, especially for the (+)-isomer, appears to operate through a different, non-opioid mechanism [1]. This makes it a compelling candidate for developing non-narcotic analgesics.
  • Synthesis is Active Area: The complex oligomeric structures make natural extraction low-yielding. Consequently, developing stereocontrolled synthetic routes, such as those using asymmetric copper catalysis, is a vital and active field of research to enable further biological testing [4].

References

Documented Biological Activities of Hodgkinsine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biological activities of hodgkinsine identified in the search results.

Biological Activity Proposed Mechanism of Action Experimental Models (Cited)
Analgesic (Pain Relief) Activation of opioid receptors (μ and κ); potential involvement of glutamate NMDA receptors [1]. Tail-flick test, capsaicin-induced pain model [1].
Cytotoxic Not specified in the available search results [2]. Activity against human cancer cell lines [2].
Antibacterial & Antifungal Not specified in the available search results [2]. Not specified [2].

Key Hurdle in this compound SAR Studies

The primary obstacle to establishing a clear SAR for this compound is its complex chemical structure [2]. The search results indicate the following specific challenges:

  • Stereochemical Complexity: this compound possesses multiple quaternary stereocenters [2]. Creating analogs to test which specific parts of the structure are responsible for its activity is a major synthetic challenge.
  • Supply Limitation: The natural abundance of this compound is limited, and its total synthesis is described as a "considerable synthetic challenge" [2]. Until recently, a lack of reliable synthetic methods hampered the production of sufficient quantities of this compound and its analogs for thorough biological testing [2].

Experimental Protocols for Activity Assessment

The search results provide details on key experimental methods used to evaluate this compound's reported analgesic activity, which you can use as a reference for your own research.

  • In Vivo Analgesia Models [1]

    • Tail-Flick Test: This is a classic model of acute thermal pain. The latency for a mouse or rat to flick its tail away from a radiant heat source is measured. Compounds with analgesic properties prolong the reaction latency.
    • Capsaicin-Induced Pain: Capsaicin is injected into the rodent's paw, inducing a characteristic licking/biting behavior and neurogenic inflammation. This model is used to study chemically-induced pain and the potential involvement of glutamate systems.
  • In Vitro Receptor Binding Assays [1]

    • The mechanism of analgesic action was investigated using μ- and κ-opioid receptor binding assays. These experiments typically involve using tissue membranes containing these receptors and labeled opioid ligands to determine if this compound displaces the binding, indicating direct interaction with the receptor.

Proposed Signaling Pathway for Analgesic Activity

Based on the described mechanisms, the following diagram outlines the proposed signaling pathway through which this compound may exert its antinociceptive effects.

G This compound This compound OpioidReceptor μ/δ-Opioid Receptor This compound->OpioidReceptor GProtein G-protein (Gi/o) OpioidReceptor->GProtein IonChannels Ca²⁺/K⁺ Channels GProtein->IonChannels Dissociation & Signaling NeuronalActivity Neuronal Activity IonChannels->NeuronalActivity Modulation Analgesia Analgesia NeuronalActivity->Analgesia Reduced Pain Transmission

Research Recommendations

To advance research on this compound SAR, consider the following approaches:

  • Leverage New Synthetic Methods: Recent advances in the diazene-directed assembly of cyclotryptamine fragments provide a more convergent and stereocontrolled route to produce this compound and potentially its structural analogs [2]. This could enable the systematic variation needed for robust SAR studies.
  • Focus on Key Structural Features: Initial SAR efforts could focus on the role of the cyclotryptamine subunits and the C3a–C3a' and C3a–C7' linkages, as these are critical for the molecule's overall architecture and are highlighted in modern synthetic strategies [2].

References

Hodgkinsine Opioid Receptor Activity & Assay Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings related to Hodgkinsine's opioid receptor activity.

Aspect Experimental Findings Assay Type / Experimental Model
Overall Analgesic Effect Dose-dependent, naloxone-reversible antinociception [1]. In vivo pain models (e.g., thermal nociception, capsaicin-induced pain) in animals [1].
Receptor Binding Affinity (this compound B) Opioid receptor agonist [2]. Receptor binding assays (specific type not detailed) [2].
Additional Mechanism NMDA receptor antagonist [2]. Functional activity assays [2].

Experimental Protocols for Key Findings

For researchers looking to replicate or understand the basis of these findings, here are the methodologies referenced in the studies.

  • In Vivo Antinociception (Pain Relief) Assays: The analgesic effect of this compound was determined using live animal models. The study compared its activity to synthetic compounds in models like the tail-flick test (for thermal pain) and capsaicin-induced pain. The reversal of this analgesic effect by naloxone, a broad opioid receptor antagonist, is a standard pharmacological test to confirm opioid receptor involvement [1].

  • Receptor Binding Assays: While specific protocol details for this compound B are not provided in the available results, general opioid receptor binding assays involve incubating membrane preparations containing the target opioid receptors (μ, δ, κ) with a radioactive tracer ligand and the test compound (e.g., this compound). The extent to which the test compound displaces the bound radioactive ligand indicates its binding affinity for the receptor [3].

Proposed Signaling Pathway

Based on the pharmacological data, the current understanding of this compound's mechanism can be visualized in the following pathway. It's important to note that the exact point of interaction and the specific opioid receptor subtype(s) involved require further elucidation.

G This compound This compound Opioid_Receptor Opioid Receptor (Probable Target) This compound->Opioid_Receptor Binds to G_protein Inhibitory G-protein (Gi) Opioid_Receptor->G_protein Activates Adenylate_Cyclase Adenylate_Cyclase G_protein->Adenylate_Cyclase Inhibits Ion_Channels K+ / Ca2+ Channels G_protein->Ion_Channels Modulates cAMP cAMP Adenylate_Cyclase->cAMP Reduces production Neuronal_Activity Neuronal_Activity Ion_Channels->Neuronal_Activity Hyperpolarization Reduces excitability Pain_Signal Pain_Signal Neuronal_Activity->Pain_Signal Decreases transmission

The diagram illustrates that this compound is believed to bind to opioid receptors, initiating a classic inhibitory signaling cascade. This involves the activation of Gi proteins, which then suppress adenylate cyclase activity and reduce cAMP levels. Concurrently, the Gβγ subunits modulate ion channels, leading to neuronal hyperpolarization and reduced pain signal transmission [4] [5].

Research Implications & Data Gaps

The available data positions this compound as a compelling natural product for analgesic drug discovery due to its complex mechanism.

  • Dual Mechanism of Action: Its potential activity at both opioid and NMDA receptors is significant. NMDA receptor antagonism is known to modulate glutamatergic signaling and is implicated in neuropathic pain, which often responds poorly to opioids alone [1] [2]. This dual action could potentially lead to more effective analgesics with better efficacy against various pain types.
  • Key Data Gaps: Current public literature lacks quantitative binding affinity constants (Ki or IC50 values) for this compound at specific opioid receptor subtypes (μ, δ, κ). Furthermore, it is unclear if this compound is a biased agonist that selectively activates certain signaling pathways (e.g., G-protein over β-arrestin), a property linked to reduced side effects [6].

References

hodgkinsine analgesic efficacy models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Hodgkinsine

The following table summarizes the key findings from a study that investigated the antinociceptive (pain-blocking) activity of this compound and related compounds [1].

Compound / Alkaloid Type Tested Models (In Vivo/In Vitro) Key Findings on Efficacy Proposed Mechanism of Action

| This compound (Trimeric pyrrolidinoindoline) | In vitro: μ- and κ-opioid receptor binding assays. In vivo: Tail-flick test, Capsaicin-induced pain model. | Produced dose-dependent, naloxone-reversible analgesic effect [1]. Potent, dose-dependent analgesic in capsaicin-induced pain [1]. | Activation of opioid receptors (suggested by naloxone reversal) [1]. Involvement of glutamate NMDA receptors (suggested by efficacy in capsaicin model) [1]. | | Chimonanthines (Dimeric pyrrolidinoindoline) | In vitro: μ- and κ-opioid receptor binding assays. In vivo: Tail-flick test, Capsaicin-induced pain model. | Preliminary data generated; the study concluded these compounds could represent a starting point for structure-activity studies [1]. | Data suggested a potential multi-target mechanism, but details were not fully elucidated in the available summary [1]. |

Detailed Experimental Protocols

The study employed standard pharmacological models to evaluate analgesic efficacy [1]. Here are the methodologies for the key experiments cited:

  • Tail-Flick Test: This is a classic model of acute thermal nociception. The latency for a mouse or rat to flick its tail away from a focused radiant heat source is measured. Analgesic compounds, such as opioids, increase the response latency. The test is sensitive to central-acting analgesics.
  • Capsaicin-Induced Pain Model: This model involves the injection of capsaicin (the active component of chili peppers) into the paw of a rodent. This activates TRPV1 receptors and leads to a pain response (licking or flinching of the paw), which is sensitive to both opioid and NMDA receptor antagonists. Efficacy in this model suggests a compound may act on central sensitization pathways involved in chronic and neuropathic pain.
  • In Vitro Opioid Receptor Binding Assay: This experiment assesses a compound's ability to bind to specific opioid receptors (μ, κ, δ). Membrane preparations from cells or brain tissue expressing the receptors are incubated with a radioactive opioid ligand and the test compound. The degree to which the test compound displaces the radioactive ligand indicates its binding affinity for the receptor.

Proposed Signaling Pathway and Experimental Workflow

The study suggests this compound's analgesic effect involves multiple pathways. The diagram below illustrates this proposed mechanism and the experimental workflow used to identify it.

hodgkinsine_pathway cluster_pathway Proposed Pharmacological Mechanism cluster_workflow Experimental Workflow This compound This compound OpioidReceptor μ/κ Opioid Receptors This compound->OpioidReceptor Activates NMDAReceptor Glutamate NMDA Receptors This compound->NMDAReceptor Modulates Analgesia Analgesia OpioidReceptor->Analgesia Mediates NMDAReceptor->Analgesia Contributes to Synthesis Synthesis InVitro In Vitro Binding Assays Synthesis->InVitro InVivoThermal In Vivo Tail-Flick Test Synthesis->InVivoThermal InVivoChemical In Vivo Capsaicin Test Synthesis->InVivoChemical Data Mechanistic Insight InVitro->Data InVivoThermal->Data InVivoChemical->Data

The provided research offers a foundational understanding of this compound's potential. For a comprehensive comparison in the context of modern drug discovery, you would need to look for data on its ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), selectivity over related receptor subtypes, and, crucially, head-to-head studies against standard pain therapeutics like morphine, gabapentin, or NSAIDs.

References

hodgkinsine psychotridine activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties at a Glance

Feature Hodgkinsine Psychotridine
Chemical Classification Trimeric pyrrolidinoindoline alkaloid [1] Pentameric pyrrolidinoindoline alkaloid [2]
Molecular Formula C₃₃H₃₈N₆ [1] C₅₅H₆₂N₁₀ [2]
Primary Natural Sources Plants from the Psychotria genus (e.g., P. colorata, P. lyciiflora) [1] Plants from the Psychotria genus (e.g., P. beccarioides, P. oleoides) [3]
Key Reported Activities Analgesic, Antiviral, Antibacterial, Antifungal [1] Analgesic, Cytotoxic, Somatostatin antagonism, Inhibition of platelet aggregation [4] [3]

Comparison of Biological Activity & Experimental Data

The table below consolidates experimental findings on the analgesic and cytotoxic activities of these two compounds.

Activity/Aspect This compound Psychotridine
Analgesic Activity Confirmed in animal models; one of the components responsible for the analgesic effects of Psychotria colorata in traditional medicine [1]. Confirmed in animal models; exhibits dose-dependent reduction of capsaicin-induced pain [4].
Mechanism of Action (Analgesia) Dual mechanism: μ-opioid receptor agonist and NMDA receptor antagonist [1]. Primarily via NMDA receptor antagonism; acts via a non-opioid pathway [4] [5].
Cytotoxic Activity Information not specified in search results. Shows cytotoxicity against human cancer cell lines (e.g., HTC rat hepatocellular carcinoma cells) [4] [3].
Other Significant Activities Information not specified in search results. Inhibits aggregation of human platelets; acts as a functional antagonist of the somatostatin receptor [4] [3].

Detailed Experimental Evidence

For researchers seeking to replicate or evaluate these studies, here is a deeper dive into the key experiments and their protocols.

  • Mechanism of Action Studies: The dual mechanism of this compound was identified through pharmacological studies. Its μ-opioid agonist activity is similar to that of morphine, while its NMDA antagonist activity is comparable to ketamine [1]. For Psychotridine, research specifically rules out opioid activity. The inhibition of capsaicin-induced pain and competitive binding experiments strongly suggest its analgesic effect is mediated by NMDA receptor blockade [5].
  • Pain Model Experiments: The antinociceptive (pain-blocking) profile of this compound has been evaluated in standard animal pain models [1]. Psychotridine's efficacy was demonstrated using a capsaicin test in mice. In this model, capsaicin is injected, and the subsequent pain response (licking/biting) is measured. Psychotridine administered at different doses produced a significant, dose-dependent reduction in this pain behavior [4] [5].
  • Binding Assays: The action on NMDA receptors for both compounds is supported by radioligand binding studies. These experiments typically involve measuring the test compound's ability to displace a known radioactively-labeled ligand (like [³H]MK-801) from the NMDA receptor complex in prepared brain tissue membranes [5].

Key Insights for Researchers

The data suggests distinct profiles for these two alkaloids:

  • This compound presents a promising dual-mechanism approach to pain relief, targeting both the opioid and glutamatergic systems. This is similar to the strategy behind some clinical analgesics like methadone and levorphanol, potentially offering a powerful effect with a different side effect profile compared to pure opioids [1].
  • Psychotridine offers a non-opioid pathway for analgesia, which is a significant advantage in avoiding opioid-related side effects like dependence and respiratory depression. Its additional cytotoxic and antiplatelet activities make it a multifaceted compound for further investigation in oncology and cardiovascular research [4] [3].

Research Workflow and Mechanisms

To help visualize the key experimental workflows and mechanisms discussed, the following diagrams outline the process of evaluating natural alkaloids and their primary analgesic actions.

Alkaloid This compound/Psychotridine NMDA NMDA Receptor Antagonism Alkaloid->NMDA  Primary for Psychotridine  Secondary for this compound Opioid μ-Opioid Receptor Agonism Alkaloid->Opioid  For this compound only Effect Analgesic Effect NMDA->Effect Opioid->Effect

Future Research Directions

Current evidence is promising, but several challenges and research gaps remain:

  • Bioavailability and Formulation: A significant challenge for the clinical application of both compounds is ensuring adequate bioavailability. Research into novel formulation strategies is needed [6].
  • Comprehensive Toxicity Profiles: More detailed and long-term toxicological studies are essential to evaluate the safety of these alkaloids.
  • In Vivo Efficacy in Chronic Models: Much of the data comes from acute pain models. Testing their efficacy in models of chronic neuropathic or inflammatory pain would be highly valuable.

References

×

XLogP3

5.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

518.31579524 g/mol

Monoisotopic Mass

518.31579524 g/mol

Heavy Atom Count

39

Wikipedia

Hodgkinsine

Dates

Last modified: 04-14-2024
Jamison et al. Catalyst-controlled oligomerization for the collective synthesis of polypyrroloindoline natural products. Nature Chemistry, doi: 10.1038/nchem.2825, published online 24 July 2017

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